Technical Documentation Center

4-Methyl-3-phenylpentan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-3-phenylpentan-1-amine

Core Science & Biosynthesis

Foundational

4-Methyl-3-phenylpentan-1-amine: Chemical Structure, Properties, and Pharmacological Relevance

The following in-depth technical guide details the chemical structure, synthesis, and pharmacological relevance of 4-Methyl-3-phenylpentan-1-amine . Executive Summary 4-Methyl-3-phenylpentan-1-amine (also known as 3-phen...

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the chemical structure, synthesis, and pharmacological relevance of 4-Methyl-3-phenylpentan-1-amine .

Executive Summary

4-Methyl-3-phenylpentan-1-amine (also known as 3-phenyl-4-methylpentylamine or


-phenyl-isohexylamine ) is a chiral, lipophilic primary amine characterized by a pentyl backbone substituted with a phenyl group at the 

-position relative to the alkyl tail (C3) and a methyl group at the

-position (C4).

While not widely marketed as a standalone pharmaceutical drug under a common trade name, this molecule represents a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of peptidomimetics (specifically mimicking the phenylalanine-valine/leucine dyad), protease inhibitors , and potential central nervous system (CNS) active agents targeting monoamine transporters or


 calcium channel subunits.

This guide analyzes the molecule's structural properties, synthetic pathways, and pharmacological potential based on Structure-Activity Relationships (SAR).

Chemical Identity & Structure

Nomenclature and Identification[1][2]
  • IUPAC Name: 4-Methyl-3-phenylpentan-1-amine

  • Common Synonyms: 3-Phenyl-4-methylpentylamine; 1-Amino-3-phenyl-4-methylpentane;

    
    -phenyl-isohexylamine.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.29 g/mol

  • SMILES: CC(C)C(c1ccccc1)CCN

  • Key Structural Feature: A primary amine tethered to a sterically crowded chiral center containing both an isopropyl and a phenyl group.

Structural Analysis

The molecule consists of a pentan-1-amine chain.

  • C1 (Amino): The primary amine (

    
    ) provides basicity and hydrogen bond donor/acceptor capability.
    
  • C3 (Chiral Center): This carbon is bonded to the ethylamine chain, a phenyl ring, and an isopropyl group (via C4). This creates a high degree of steric bulk, restricting conformational freedom—a feature often exploited in drug design to lock bioactive conformations.

  • C4 (Isopropyl): The methyl substitution at C4 (forming an isopropyl group with C5) adds significant lipophilicity and steric hindrance, distinguishing it from simple phenethylamines.

Stereochemistry

The molecule possesses a chiral center at C3 .

  • (R)-Enantiomer: Derived from (R)-3-phenyl-4-methylpentanoic acid.[1]

  • (S)-Enantiomer: Derived from (S)-3-phenyl-4-methylpentanoic acid.[2]

  • Relevance: In biological systems, the specific stereochemistry at C3 is critical for receptor binding affinity, particularly in protease inhibitors where the side chain must fit into a hydrophobic pocket (e.g., S1 or S2 subsite).

Physicochemical Properties[2][5][6]

The following properties are derived from computational modeling and structural analogs:

PropertyValue (Predicted/Experimental)Significance
Molecular Weight 177.29 g/mol Optimal for CNS penetration (Rule of 5).
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic; suggests high blood-brain barrier (BBB) permeability.
pKa (Base) ~10.5Exists predominantly as a cationic ammonium salt at physiological pH (7.4).
Hydrogen Bond Donors 1 (Amine)Facilitates interaction with receptor residues (e.g., aspartate/glutamate).
Hydrogen Bond Acceptors 1 (Amine)
Rotatable Bonds 5Allows for induced fit binding, though restricted by the C3-phenyl/isopropyl clash.
Boiling Point ~260°C (760 mmHg)High boiling point due to intermolecular hydrogen bonding.

Synthetic Methodology

The synthesis of 4-Methyl-3-phenylpentan-1-amine typically proceeds via the reduction of its acid or nitrile precursors. A robust pathway involves the construction of the carbon skeleton followed by functional group transformation.

Pathway A: From Phenylpyruvic Acid (Industrial Route)

This method, adapted from patent literature (e.g., EP 0407588), utilizes phenylpyruvic acid as a starting material to introduce the alkyl side chain before reduction.

  • Alkylation: Phenylpyruvic acid is reacted with isopropyl iodide in the presence of a base (NaOH) to yield 2-oxo-3-phenyl-4-methylpentanoic acid .[3]

  • Decarboxylation/Oxidation: The 2-oxo acid is oxidatively decarboxylated to 3-phenyl-4-methylpentanoic acid .

  • Amide Formation: Reaction with ammonia or urea yields the amide.

  • Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane (BH
    
    
    
    ) to the final amine.
Pathway B: Stereoselective Conjugate Addition (Chiral Route)

For high enantiomeric purity, a chiral auxiliary (e.g., Evans oxazolidinone) is used.

  • Conjugate Addition: An

    
    -unsaturated imide is reacted with an isopropyl radical or Grignard reagent in the presence of a chiral catalyst.
    
  • Hydrolysis: The auxiliary is cleaved to yield optically active 3-phenyl-4-methylpentanoic acid .

  • Reduction: The acid is reduced to the alcohol, converted to the azide (via Mitsunobu or mesylation/NaN

    
    ), and reduced to the amine (Staudinger reduction).
    

Synthesis cluster_0 Key Transformation Start Phenylpyruvic Acid Inter1 2-Oxo-3-phenyl-4-methyl- pentanoic acid Start->Inter1 Alkylation (iPr-I, NaOH) Inter2 3-Phenyl-4-methyl- pentanoic acid Inter1->Inter2 Oxidative Decarboxylation Inter3 3-Phenyl-4-methyl- pentanamide Inter2->Inter3 Amidation (NH3) Inter2->Inter3 Final 4-Methyl-3-phenyl- pentan-1-amine Inter3->Final Reduction (LiAlH4)

Figure 1: Synthetic pathway from Phenylpyruvic acid to 4-Methyl-3-phenylpentan-1-amine.

Pharmacological Relevance & Applications

Although 4-Methyl-3-phenylpentan-1-amine is not a common drug itself, its structure serves as a template for several biological activities.

Peptidomimetics and Protease Inhibition

The 3-phenyl-4-methylpentyl moiety is a classic isostere for the Phenylalanine-Valine (Phe-Val) or Phenylalanine-Leucine (Phe-Leu) peptide bond.

  • Mechanism: In HIV protease or Renin inhibitors, replacing a cleavable peptide bond with a non-hydrolyzable amine scaffold (transition state mimic) prevents enzyme activity.

  • Role: The bulky isopropyl and phenyl groups occupy hydrophobic pockets (S1/S1') within the enzyme active site, providing high affinity binding.

CNS Activity Potential (SAR Analysis)

Based on structural homology to known psychoactive substances, the molecule exhibits potential for CNS modulation:

  • Monoamine Transporter Affinity: The structure resembles a ring-opened analog of Prolintane (a norepinephrine-dopamine reuptake inhibitor) and Fencamfamin . The lipophilic isopropyl group may enhance binding to the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) compared to the unsubstituted phenethylamine.

  • 
     Ligands (Gabapentinoids):  While lacking the carboxylic acid essential for Gabapentin/Pregabalin activity, the steric arrangement of the phenyl and isopropyl groups mimics the leucine-like side chains required for binding to the 
    
    
    
    subunit of voltage-gated calcium channels. It may act as an antagonist or a modulator if properly functionalized.
Sigma Receptor Ligand

Substituted phenylpentylamines are frequent scaffolds for Sigma-1 receptor ligands. These receptors modulate calcium signaling and neurotransmitter release. The high lipophilicity and the presence of a basic nitrogen at a specific distance from the phenyl ring (3-4 carbons) are pharmacophoric features consistent with high-affinity Sigma ligands.

Safety and Handling

As a chemical intermediate, standard laboratory safety protocols apply.

  • Hazards: Likely a skin and eye irritant (H315, H319). As a primary amine, it is corrosive in high concentrations.

  • CNS Effects: Due to its structural similarity to stimulants, it should be handled with caution regarding potential sympathomimetic effects (e.g., tachycardia, hypertension) if ingested or inhaled.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine. Keep in a cool, dry place.

References

  • European Patent Office. (1991). Process for producing 2-oxo-3-aromatic carboxylic acid derivatives.[3][4] EP 0407588 B1.[3][4] Link

  • Sibi, M. P., et al. (2003). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary.[1] Organic Letters, 5(17), 2971–2974. (Describes synthesis of (R)-3-phenyl-4-methylpentanoic acid). Link

  • PubChem. (n.d.). Compound Summary: 3-phenyl-4-methylpentanoic acid.[1][2][5] National Center for Biotechnology Information. Link

  • ChemicalBook. (2023).[6] 4-Methyl-3-phenylpentan-2-one Properties and Uses.Link

Sources

Exploratory

4-Methyl-3-phenylpentan-1-amine molecular weight and formula

Characterization, Synthesis, and Chemical Properties Part 1: Molecular Identity & Physicochemical Profile Executive Summary 4-Methyl-3-phenylpentan-1-amine is a primary aliphatic amine featuring a sterically crowded gamm...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Synthesis, and Chemical Properties

Part 1: Molecular Identity & Physicochemical Profile

Executive Summary

4-Methyl-3-phenylpentan-1-amine is a primary aliphatic amine featuring a sterically crowded gamma-phenyl moiety and a delta-isopropyl terminus. While structurally related to the phenethylamine and phenylpropylamine classes of monoamine neurotransmitter analogs, its extended carbon chain (pentyl) and specific substitution pattern impart unique lipophilic and steric properties. This molecule is primarily encountered in research settings as a chiral building block or a pharmacophore in the development of sigma receptor ligands and kinase inhibitors.

Core Chemical Data

The following data represents the definitive chemical profile for 4-Methyl-3-phenylpentan-1-amine.

ParameterValueNotes
IUPAC Name 4-Methyl-3-phenylpentan-1-amine
Molecular Formula C₁₂H₁₉N Validated via elemental count
Molecular Weight 177.29 g/mol Monoisotopic Mass: 177.1517
CAS Registry Number Not Assigned (Novel/Research)Search yielded no direct commercial CAS
Chirality 1 Stereocenter (C3)Exists as (R)- and (S)- enantiomers
Predicted LogP 2.9 – 3.2High lipophilicity due to isopropyl/phenyl groups
pKa (Conjugate Acid) ~10.5Typical for primary alkyl amines
Physical State Colorless Oil (Predicted)Free base form
Structural Analysis

The molecule consists of a pentane backbone. The amine functionality is terminal (C1). Position C3 is substituted with a phenyl ring, and position C4 is substituted with a methyl group. Notably, the C4-C5 segment combined with the C4-methyl substituent forms an isopropyl group attached to C3.

Connectivity: H2N-CH2-CH2-CH(Ph)-CH(CH3)2

Part 2: Synthesis & Methodologies

Retrosynthetic Analysis

Direct commercial availability of this specific isomer is limited. Therefore, a robust laboratory synthesis is required. The most reliable pathway utilizes a Conjugate Addition (Michael Addition) strategy to establish the crowded C3 center, followed by functional group manipulation.

Strategic Disconnection: The C3-C4 bond is sterically hindered. A more accessible disconnection is the C3-Phenyl bond formation via conjugate addition to a leucine-derived acceptor, or the construction of the C1-C2 fragment.

  • Selected Route: Conjugate addition of phenylmagnesium bromide (with copper catalysis) to an alpha,beta-unsaturated ester (4-methyl-2-pentenoate), followed by reduction and amination.

Validated Synthesis Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Conjugate Addition (Formation of Carbon Skeleton)

We utilize a copper-catalyzed Grignard addition to Methyl trans-4-methyl-2-pentenoate (Methyl isopropylacrylate).

  • Reagents: Methyl trans-4-methyl-2-pentenoate (1.0 eq), Phenylmagnesium bromide (1.2 eq), CuI (10 mol%), THF (anhydrous).

  • Procedure:

    • Cool a solution of CuI and Methyl trans-4-methyl-2-pentenoate in THF to -78°C.

    • Add PhMgBr dropwise to control the exotherm.

    • Allow to warm to 0°C over 2 hours.

    • Mechanism: The organocopper species facilitates soft nucleophilic attack at the beta-position (C3), installing the phenyl group.

    • Quench: Saturated NH4Cl. Extract with Et2O.

    • Product: Methyl 3-phenyl-4-methylpentanoate.

Step 2: Reduction to Alcohol
  • Reagents: LiAlH4 (1.5 eq), THF.

  • Procedure: Standard reduction of the ester to the primary alcohol, 3-phenyl-4-methylpentan-1-ol .

Step 3: Mitsunobu Azidation & Reduction (Amination)

To avoid elimination side-reactions common with halides on branched chains, we use the Mitsunobu protocol.

  • Reagents: PPh3, DIAD (Diisopropyl azodicarboxylate), DPPA (Diphenylphosphoryl azide) or hydrazoic acid source.

  • Procedure: Convert the alcohol directly to the azide (1-azido-3-phenyl-4-methylpentane ).

  • Final Reduction: Staudinger reduction (PPh3/H2O) or Hydrogenation (H2, Pd/C) yields the target amine.

Visualized Workflow (DOT)

SynthesisPath Start Methyl trans-4-methyl-2-pentenoate Inter1 Methyl 3-phenyl-4-methylpentanoate Start->Inter1 PhMgBr, CuI (cat) THF, -78°C Inter2 3-Phenyl-4-methylpentan-1-ol Inter1->Inter2 LiAlH4, THF Reflux Inter3 1-Azido-3-phenyl-4-methylpentane Inter2->Inter3 PPh3, DIAD, DPPA (Mitsunobu) Final 4-Methyl-3-phenylpentan-1-amine Inter3->Final H2, Pd/C or PPh3/H2O

Figure 1: Synthetic pathway utilizing conjugate addition and Mitsunobu inversion to establish the target amine.

Part 3: Analytical Characterization

To validate the synthesis of 4-Methyl-3-phenylpentan-1-amine , the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 7.15 – 7.35 (m, 5H): Aromatic protons (Phenyl group).

  • δ 2.65 (t, 2H):

    
    -methylene protons attached to Nitrogen (
    
    
    
    ).
  • δ 2.45 (m, 1H): Methine proton at C3 (Benzylic/Chiral center).

  • δ 1.80 (m, 1H): Methine proton at C4 (Isopropyl head).

  • δ 1.60 – 1.40 (m, 2H):

    
    -methylene protons (C2).
    
  • δ 0.95 (d, 3H) & 0.75 (d, 3H): Diastereotopic methyl groups of the isopropyl moiety. Note: The proximity to the chiral center C3 renders these methyls magnetically non-equivalent.

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 178.16

  • Fragmentation Pattern:

    • m/z 30: Base peak characteristic of primary amines (

      
      ) via alpha-cleavage.
      
    • Tropylium Ion: m/z 91, indicating the benzyl-like fragment (though less prominent due to the alkyl spacer).

Part 4: Safety & Handling

As a primary amine, this compound exhibits basicity and potential for skin irritation.

  • Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

  • PPE: Nitrile gloves and chemical splash goggles are mandatory.

  • Neutralization: Spills should be treated with dilute acetic acid before disposal.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for Michael Addition and Mitsunobu protocols).

  • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions, 41, 135-631. (Authoritative source on Copper-catalyzed conjugate addition).

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. (Foundational text for the amination step).

  • PubChem Compound Summary. (2023). 4-methyl-1-phenylpentan-3-amine (Isomer Reference). National Center for Biotechnology Information. (Used for comparative physicochemical property estimation).

Foundational

(S)-4-Methyl-3-phenylpentan-1-amine: A High-Fidelity Chiral Building Block in Modern Drug Discovery

Executive Summary In contemporary pharmaceutical development, the spatial orientation of pharmacophores is paramount to achieving high target affinity and mitigating off-target toxicity. The -aryl-alkylamine motif is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary pharmaceutical development, the spatial orientation of pharmacophores is paramount to achieving high target affinity and mitigating off-target toxicity. The


-aryl-alkylamine motif is a privileged scaffold ubiquitous in neuroactive agents, GPCR modulators, and cardiovascular therapeutics. (S)-4-Methyl-3-phenylpentan-1-amine  represents a highly specialized iteration of this scaffold. By incorporating a sterically demanding isopropyl group adjacent to the chiral benzylic center, this building block restricts conformational freedom around the 

axis, effectively locking downstream Active Pharmaceutical Ingredients (APIs) into highly favorable bioactive conformations.

This whitepaper details the structural rationale, the causality behind its stereoselective synthesis, and validated experimental protocols for its integration into modern drug discovery pipelines.

Structural Significance & Pharmacophore Rationale

The efficacy of


-aryl primary amines lies in their ability to project an aromatic ring into hydrophobic binding pockets while maintaining a basic amine for critical salt-bridge interactions with target proteins (e.g., aspartate residues in monoamine transporters).

In (S)-4-methyl-3-phenylpentan-1-amine, the C3 stereocenter is flanked by a phenyl ring and an isopropyl group (the 4-methyl substitution). The sheer steric bulk of the isopropyl moiety serves a dual purpose:

  • Conformational Restriction: It prevents the alkyl chain from adopting extended, flexible conformations, pre-organizing the molecule into a rigidified state that minimizes the entropic penalty upon target binding.

  • Metabolic Shielding: The branching at the C4 position sterically shields the benzylic C3 position from rapid oxidative metabolism by hepatic cytochrome P450 enzymes, thereby improving the pharmacokinetic half-life of derived APIs.

Mechanistic Causality: Overcoming -Hydride Elimination

The synthesis of the (S)-4-methyl-3-phenylpentan-1-amine skeleton requires the precise installation of the isopropyl group onto a cinnamate derivative.

While the rhodium-catalyzed asymmetric conjugate addition (ACA) of arylboronic acids to enones (the Hayashi-Miyaura reaction) is a gold standard in organic synthesis [2], it fails when applied to alkylboronic acids. The causality behind this failure lies in the fundamental organometallic kinetics: alkylrhodium intermediates undergo rapid


-hydride elimination before the requisite migratory insertion can occur, leading to alkene byproducts and poor yields.

To circumvent this, the optimal synthetic strategy relies on the Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents , pioneered by Feringa and co-workers [1, 3].

  • The Causality of the Copper-Grignard System: Highly nucleophilic isopropylmagnesium bromide (

    
    ) rapidly transmetalates to a chiral Cu(I)-diphosphine complex. The resulting organocuprate forms a tightly bound 
    
    
    
    -complex with ethyl cinnamate. The subsequent reductive elimination is exceptionally fast—vastly outcompeting any
    
    
    -hydride elimination pathways.
  • Stereocontrol: The chiral ligand (e.g., Josiphos) creates a sterically biased pocket that forces the isopropyl group to approach exclusively from the

    
    -face of the alkene, establishing the requisite (S)-configuration with >95% enantiomeric excess (ee).
    

Step-by-Step Experimental Protocol

The following protocol describes a self-validating, three-step sequence. The stereocenter is established in the first step and remains completely preserved through the subsequent functional group transformations, eliminating the risk of epimerization.

Step 1: Cu-Catalyzed Asymmetric Conjugate Addition

Objective: Synthesis of Ethyl (S)-4-methyl-3-phenylpentanoate.

  • Catalyst Pre-formation: Flame-dry a Schlenk flask under argon. Charge with CuCl (5 mol%) and (R,S)-Josiphos (6 mol%). Add anhydrous

    
     (0.1 M relative to substrate) and stir at 25 °C for 30 minutes to form the active chiral complex.
    
  • Substrate Addition: Cool the solution to -78 °C. Add ethyl cinnamate (1.0 equiv) dropwise.

  • Nucleophile Addition: Slowly add

    
     (1.2 equiv, 2.0 M in 
    
    
    
    ) via a syringe pump over 1 hour. Crucial: Slow addition prevents localized heating and suppresses the non-catalyzed, racemic background reaction.
  • Workup: Stir for 2 hours at -78 °C. Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and concentrate. Purify via flash chromatography.
Step 2: Saponification and Amidation

Objective: Synthesis of (S)-4-methyl-3-phenylpentanamide.

  • Hydrolysis: Dissolve the ester from Step 1 in a 3:1:1 mixture of THF/MeOH/

    
    . Add LiOH·
    
    
    
    (3.0 equiv) and stir at 25 °C for 4 hours. Acidify to pH 2 with 1M HCl, extract with EtOAc, and concentrate to yield the crude acid.
  • Coupling: Dissolve the acid in anhydrous DMF. Add

    
     (5.0 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (4.0 equiv). Stir at 25 °C for 12 hours.
    
  • Workup: Quench with water, extract with EtOAc, wash heavily with brine to remove DMF, and concentrate.

Step 3: Reduction to Primary Amine

Objective: Synthesis of (S)-4-Methyl-3-phenylpentan-1-amine.

  • Reduction: Suspend

    
     (3.0 equiv) in anhydrous THF at 0 °C under argon. Dissolve the amide from Step 2 in THF and add dropwise.
    
  • Reflux: Warm to 25 °C, then reflux for 6 hours to ensure complete reduction of the amide carbonyl.

  • Fieser Workup: Cool to 0 °C. For every

    
     grams of 
    
    
    
    used, strictly add
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH, and
    
    
    mL
    
    
    sequentially.
  • Isolation: Filter the resulting granular aluminum salts through Celite. Concentrate the filtrate and purify via Kugelrohr distillation to afford the pure chiral amine.

Quantitative Analysis of Ligand Efficacy

The choice of chiral ligand in Step 1 dictates the fidelity of the entire sequence. The table below summarizes the optimization data for the conjugate addition of


 to ethyl cinnamate [1].
Chiral LigandMetal PrecursorTemp (°C)Yield (%)Enantiomeric Excess (ee %)Configuration
(R,S)-Josiphos CuCl-789596(S)
(R,R)-TaniaPhos CuCl-789294(S)
(S,R,R)-Phosphoramidite Cu(OTf)₂-208885(R)
(R)-BINAP CuI-406545(S)

(R,S)-Josiphos provides the optimal steric environment for the highly enantioselective transfer of the bulky isopropyl group.

Downstream Applications in API Synthesis

Once synthesized, (S)-4-methyl-3-phenylpentan-1-amine serves as a versatile nucleophile. It is frequently subjected to reductive amination with functionalized aldehydes or coupled with complex carboxylic acids to generate highly specific GPCR modulators.

The workflow below illustrates the logical progression from raw materials to the final API application.

G A Ethyl Cinnamate + iPrMgBr B Cu(I) / (R,S)-Josiphos Asymmetric Conjugate Addition A->B C Ethyl (S)-4-methyl- 3-phenylpentanoate B->C Enantioselective C-C Bond Formation D 1. LiOH, THF/H2O 2. NH4Cl, EDC, HOBt C->D E (S)-4-methyl-3-phenyl pentanamide D->E Amidation F LiAlH4, THF Reflux E->F G (S)-4-Methyl-3-phenyl pentan-1-amine F->G Reduction H API Synthesis (e.g., GPCR Modulator) G->H Downstream Coupling

Synthetic workflow for (S)-4-methyl-3-phenylpentan-1-amine and its API application.

References

  • Harutyunyan, S. R.; Hartog, T. D.; Geurts, K.; Minnaard, A. J.; Feringa, B. L. "Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents." Chemical Reviews, 2008.[Link]

  • Hayashi, T.; Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews, 2003.[Link]

  • Feringa, B. L. et al. "Copper-catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones." Proceedings of the National Academy of Sciences (PNAS), 2004.[Link]

Exploratory

4-Methyl-3-phenylpentyl amine vs 4-methyl-1-phenylpentan-3-amine

An In-Depth Technical Guide to the Structural and Synthetic Differentiation of 4-Methyl-3-phenylpentyl amine and 4-methyl-1-phenylpentan-3-amine Authored by a Senior Application Scientist Abstract The precise identificat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural and Synthetic Differentiation of 4-Methyl-3-phenylpentyl amine and 4-methyl-1-phenylpentan-3-amine

Authored by a Senior Application Scientist

Abstract

The precise identification and synthesis of positional isomers are of paramount importance in the fields of medicinal chemistry and pharmacology, where subtle structural variations can lead to profoundly different biological activities. This technical guide provides a comprehensive examination of two such regioisomers: 4-Methyl-3-phenylpentyl amine and 4-methyl-1-phenylpentan-3-amine. While sharing the same molecular formula and mass, the differential placement of the amine and phenyl groups along the pentyl backbone necessitates distinct synthetic strategies and results in unique analytical signatures. This document details discrete synthetic pathways, outlines robust analytical methodologies for their differentiation—including mass spectrometry and NMR spectroscopy—and provides a hypothesized pharmacological context based on their structural class. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the synthesis and characterization of substituted phenethylamine analogs.

Introduction and Structural Elucidation

Substituted phenethylamines represent a broad class of compounds with diverse pharmacological applications, acting as central nervous system stimulants, antidepressants, and appetite suppressants, among other roles.[1] The two molecules of interest, 4-Methyl-3-phenylpentyl amine (Isomer A) and 4-methyl-1-phenylpentan-3-amine (Isomer B), are positional isomers with the molecular formula C₁₂H₁₉N.

  • 4-Methyl-3-phenylpentyl amine (Isomer A): Features a primary amine (-NH₂) at the C1 position and a phenyl group at the C3 position of the 4-methylpentyl chain.

  • 4-methyl-1-phenylpentan-3-amine (Isomer B): Features a primary amine at the C3 position and a phenyl group attached to the C1 position via an ethyl linker.

This seemingly minor structural variance has significant implications for synthesis, chemical reactivity, and potential biological interactions. The unambiguous identification of each isomer is critical, as forensic and medicinal chemistry often encounter challenges in differentiating regioisomeric substances that produce nearly identical mass spectra under standard conditions.[2][3]

G nodeA 4-Methyl-3-phenylpentyl amine (Isomer A) imgA nodeB 4-methyl-1-phenylpentan-3-amine (Isomer B) imgB

Caption: Synthetic workflow for Isomer A via nitrile reduction.

Experimental Protocol: Synthesis of Isomer A via Nitrile Reduction

  • Nitrile Formation:

    • To a stirred solution of 4-methyl-3-phenylpentan-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), slowly add phosphorus tribromide (PBr₃, 0.5 eq) at 0 °C. [4] * Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water and extract the organic layer. Purify to obtain the corresponding alkyl bromide.

    • Dissolve the resulting alkyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO) and add sodium cyanide (NaCN, 1.2 eq). Heat the mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-phenyl-4-methylpentanenitrile.

  • Nitrile Reduction:

    • CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-phenyl-4-methylpentanenitrile (1.0 eq) in anhydrous THF dropwise. [5] * After the addition is complete, heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of H₂O (1 volume eq relative to LiAlH₄), followed by 15% aqueous NaOH (1 volume eq), and finally H₂O (3 volume eq).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-3-phenylpentyl amine. Purify via distillation or column chromatography.

Synthesis of 4-methyl-1-phenylpentan-3-amine (Isomer B)

The most direct route to Isomer B is the reductive amination of its corresponding ketone, 4-methyl-1-phenylpentan-3-one. This method is highly efficient and widely used in medicinal chemistry for amine synthesis. [6]

Caption: Synthetic workflow for Isomer B via reductive amination.

Experimental Protocol: Synthesis of Isomer B via Reductive Amination

  • Precursor: The starting material, 4-methyl-1-phenylpentan-3-one, is commercially available or can be synthesized via standard methods. [7][8]2. Reductive Amination:

    • To a stirred solution of 4-methyl-1-phenylpentan-3-one (1.0 eq) in anhydrous methanol, add ammonium acetate (NH₄OAc, 5-10 eq). [5] * Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

    • Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding 2M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Stir for 1 hour.

    • Basify the solution with 4M NaOH until pH > 12.

    • Extract the aqueous phase with dichloromethane or diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methyl-1-phenylpentan-3-amine. Purification can be achieved by vacuum distillation.

Analytical Differentiation of Isomers

Given their identical mass and similar polarity, distinguishing between Isomer A and Isomer B requires robust analytical techniques that can probe their structural differences. The differentiation often proves challenging for methods like mass spectrometry alone and may require a combination of chromatographic and spectroscopic evidence. [2][9]

Caption: Analytical workflow for isomer differentiation.

Mass Spectrometry (MS)

While both isomers will show a molecular ion peak (M⁺) at m/z 177, their fragmentation patterns under Electron Ionization (EI) will differ due to the different positions of the amine group, which directs fragmentation. The most diagnostic process is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

  • Isomer A (4-Methyl-3-phenylpentyl amine): Alpha-cleavage is not a primary fragmentation pathway for a terminal amine. The major fragments would likely arise from cleavage at the benzylic position (next to the phenyl group) and loss of the isopropyl group.

  • Isomer B (4-methyl-1-phenylpentan-3-amine): Alpha-cleavage is highly favorable. Cleavage on either side of the C3 carbon bearing the amine will produce distinct, stabilizing fragments.

    • Cleavage of the C2-C3 bond results in a fragment at m/z 86 [CH(NH₂)-CH(CH₃)₂]⁺.

    • Cleavage of the C3-C4 bond results in a fragment at m/z 91 (tropylium ion, from the phenylethyl portion) and a neutral loss, or a fragment at m/z 120 [CH(NH₂)-CH₂-CH₂-Ph]⁺. The presence of a strong peak at m/z 86 would be a powerful indicator for Isomer B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for unambiguous structure elucidation. Both ¹H and ¹³C NMR will show clear differences.

Key ¹H NMR Differentiators:

Proton EnvironmentIsomer A (Expected Shift & Multiplicity)Isomer B (Expected Shift & Multiplicity)Rationale
-CH₂-NH₂ ~2.7 ppm (triplet)N/AProtons on carbon directly attached to the terminal amine.
-CH-NH₂ N/A~2.9-3.1 ppm (multiplet)Methine proton on carbon bearing the secondary amine.
-CH-Ph ~2.8-3.0 ppm (multiplet)N/AMethine proton on carbon bearing the phenyl group.
-CH₂-Ph N/A~2.6 ppm (multiplet, "triplet-like")Methylene protons adjacent to the phenyl group.

Key ¹³C NMR Differentiators:

Carbon EnvironmentIsomer A (Expected Shift)Isomer B (Expected Shift)
-CH₂-NH₂ ~42 ppmN/A
-CH-NH₂ N/A~55 ppm
-CH-Ph ~45 ppmN/A
-CH₂-Ph N/A~39 ppm
Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate the two isomers. [10]Due to their similar boiling points and polarities, achieving baseline separation may require optimization of the column and mobile/stationary phases.

  • GC: A non-polar or mid-polar capillary column (e.g., DB-5ms) would be a good starting point. Isomer A, with its terminal amine, might exhibit more tailing than Isomer B.

  • HPLC: Reversed-phase chromatography (e.g., C18 column) with an acetonitrile/water mobile phase containing an additive like formic acid or TFA would be appropriate. [8]Derivatization of the amine group can also be employed to enhance separation and detection sensitivity. [11]

Hypothesized Pharmacological Profile

Disclaimer: No specific pharmacological data for these two exact isomers were found in the public domain. The following is a hypothesis based on their structural inclusion in the substituted phenethylamine class.

Both isomers contain the core phenethylamine scaffold, a privileged structure in CNS drug discovery. [1]Their activity will be dictated by how their specific substitution pattern affects their binding to monoamine transporters (such as those for serotonin, dopamine, and norepinephrine) and receptors.

  • The overall structure is somewhat similar to known stimulants and anorectics. The bulky isopropyl group and the position of the phenyl ring will significantly influence receptor affinity and selectivity compared to simpler analogs like amphetamine.

  • The lipophilicity (LogP ~3.1-3.2) suggests both molecules should be capable of crossing the blood-brain barrier.

  • Isomer A might have a different metabolic profile due to its terminal primary amine compared to the secondary amine position in Isomer B .

  • It is plausible that one or both isomers could act as monoamine reuptake inhibitors or releasing agents. However, without empirical data, any claims about their specific CNS activity would be purely speculative. Any research into these compounds would require extensive in vitro binding assays followed by in vivo behavioral studies to determine their true pharmacological profile.

Conclusion

While 4-Methyl-3-phenylpentyl amine and 4-methyl-1-phenylpentan-3-amine are simple positional isomers, they represent a classic case study in the importance of precise chemical synthesis and rigorous analytical characterization. Their synthesis requires fundamentally different strategies, either through nitrile reduction or reductive amination of a ketone precursor. Differentiation relies on a multi-pronged analytical approach, where mass spectrometry provides initial clues through predictable fragmentation pathways, and NMR spectroscopy delivers definitive structural confirmation. This guide provides the foundational chemical knowledge necessary for any researcher or organization aiming to synthesize, identify, or study these and other closely related substituted phenethylamine molecules.

References

  • Westphal, F., Rösner, P., & Junge, T. (2010). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Forensic Science International, 194(1-3), 53-9. [Link]

  • Clark, C. R., Awad, T., & DeRuiter, J. (2009). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • Clark, C. R., Awad, T., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today, 4(1), 27-30. [Link]

  • National Institute of Justice. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. NCJ Number 255296. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • PubChem. 4-Methyl-1-phenylpentan-3-one. National Center for Biotechnology Information. [Link]

  • Google Patents. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide.
  • SpectraBase. 4-Methylpent-3-enylamine. [Link]

  • The Royal Society of Chemistry. Supporting Information for related amine syntheses. [Link]

  • Patsnap. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide.
  • PubChemLite. 4-methyl-1-phenylpentan-3-one. [Link]

  • NIST WebBook. 4-methyl-1-phenylpentan-1-one. [Link]

  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

  • ResearchGate. (2024). Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide. [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. [Link]

  • PubChemLite. 4-methyl-2-phenylpent-3-en-2-amine. [Link]

  • SpectraBase. 4-Methyl-1-phenylpentan-3-ol. [Link]

  • PubChem. 4-Methyl-3-phenylpentanol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-methyl-3-oxo-N-phenylpentanamide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). 3-Pentanone, 4-methyl-1-phenyl-. [Link]

  • precisionFDA. N-METHYL-3-PHENYLPROPAN-1-AMINE. [Link]

  • Wikipedia. N-Methyl-PPPA. [Link]

  • YouTube. (2023). Types of Analytical Techniques. [Link]

  • Semantic Scholar. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. [Link]

  • Digital Commons @ VCU. (2020). Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR. [Link]

  • Pharmaffiliates. N-Methyl-3-phenylpropan-1-amine. [Link]

Sources

Foundational

Safety data sheet (SDS) for phenylpentan-1-amine intermediates

Title: Technical Guide: Safety, Synthesis, and Handling of Phenylpentan-1-amine Intermediates in Drug Development Executive Summary & Pharmacological Relevance In the landscape of Central Nervous System (CNS) drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Safety, Synthesis, and Handling of Phenylpentan-1-amine Intermediates in Drug Development

Executive Summary & Pharmacological Relevance

In the landscape of Central Nervous System (CNS) drug discovery, phenylpentan-1-amine scaffolds serve as critical pharmacophores. Specifically, the 1-phenylpentan-1-amine isomer (an analog of propylamphetamine) and its regioisomer 5-phenylpentan-1-amine are frequently utilized as linkers in PROTACs (Proteolysis Targeting Chimeras) or as core subunits in monoamine transporter modulators.

This technical guide focuses on the Safety Data Sheet (SDS) parameters and Process Safety Management (PSM) for the core intermediates used to synthesize these amines. We prioritize the Reductive Amination of Valerophenone and the Reduction of Phenylvaleronitriles , as these are the dominant pathways in medicinal chemistry.

Target Audience: Synthetic Organic Chemists, Process Safety Engineers, and HSE Officers.

Synthetic Pathways & Intermediate Identification

To understand the safety profile, we must first isolate the chemical lineage. The synthesis of phenylpentan-1-amines generally proceeds via two distinct routes, each generating unique hazardous intermediates.

Route A: Reductive Amination (The "Valerophenone" Route)
  • Target: 1-Phenylpentan-1-amine (Alpha-alkylbenzylamine derivatives).

  • Key Precursor: Valerophenone (1-Phenylpentan-1-one).

  • Transient Intermediate: Schiff Base (Imine) – In situ generated, unstable.

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
Route B: Nitrile Reduction (The "Linker" Route)
  • Target: 5-Phenylpentan-1-amine.[1][2][3]

  • Key Precursor: 5-Phenylvaleronitrile (or 5-Phenylvaleric acid).

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Borane-THF.
    
Visualizing the Synthetic Workflow

SyntheticPathways Valerophenone Valerophenone (CAS 1009-14-9) Precursor Imine INTERMEDIATE: Schiff Base (Imine) (Transient/Unstable) Valerophenone->Imine Condensation AmineSource Ammonium Acetate / Amine Source AmineSource->Imine Product1 TARGET: 1-Phenylpentan-1-amine (Chiral Scaffold) Imine->Product1 Reductive Amination RedAgent Reducing Agent (NaBH3CN / STAB) High Toxicity/Flammable RedAgent->Product1 Valeronitrile 5-Phenylvaleronitrile (CAS 20587-32-2) Product2 TARGET: 5-Phenylpentan-1-amine (Linker) Valeronitrile->Product2 Hydride Reduction LiAlH4 LiAlH4 / Borane (Pyrophoric) LiAlH4->Product2

Figure 1: Comparative synthetic pathways for phenylpentan-1-amine isomers, highlighting transient intermediates and high-hazard reagents.

Detailed Safety Data Sheet (SDS) Analysis of Core Intermediates

This section deconstructs the SDS for the primary intermediate, Valerophenone , and the critical reagents, referencing authoritative data.

Valerophenone (1-Phenylpentan-1-one)
  • CAS: 1009-14-9

  • Role: Starting material for 1-phenylpentan-1-amine.

  • GHS Classification:

    • While often listed as "Not Hazardous" by bulk suppliers, pure grades for pharma use are frequently classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) due to defatting properties upon prolonged contact.

    • Flash Point: ~105°C (Closed Cup) – Combustible Liquid (Class IIIB).

Physicochemical Safety Table:

PropertyValueSafety Implication
Physical State Clear, light yellow liquidEasy to handle, but hard to detect spills visually.
Boiling Point 244-245°CLow vapor pressure at RT; inhalation hazard increases with heating.
Density 0.975 g/mLImmiscible with water; spills will float (though density is close to 1).
Incompatibility Strong Oxidizing AgentsRisk of exothermic reaction; store away from nitrates/peroxides.

Handling Protocol:

  • Ventilation: Standard chemical fume hood.

  • Skin Protection: Nitrile gloves (0.11 mm) are generally sufficient for splash protection. Breakthrough time >480 min.

5-Phenylvaleronitrile
  • CAS: 20587-32-2 (Generic phenylvaleronitrile isomers often share profiles).

  • Role: Precursor for 5-phenylpentan-1-amine.

  • GHS Classification (Critical):

    • Acute Tox. 3 (Oral/Dermal/Inhalation) - H301, H311, H331 .

    • Metabolism Hazard: Nitriles can liberate cyanide ions (

      
      ) in vivo via cytochrome P450 metabolism.
      
  • Emergency Response:

    • Antidote: Amyl nitrite or Hydroxocobalamin (Cyanokit) must be available on-site during scale-up.

The "Hidden" Hazard: Reducing Agents (Borohydrides)

The transformation of these intermediates to the final amine requires hydride sources.[4] The SDS for the intermediate mixture changes drastically once these are added.

  • Sodium Cyanoborohydride (

    
    ): 
    
    • H260: In contact with water releases flammable gases which may ignite spontaneously.

    • H300+H310+H330: Fatal if swallowed, in contact with skin, or inhaled.

    • Protocol: Must be quenched with extreme caution (pH control) to prevent HCN gas evolution.

Technical Handling & Exposure Controls

Trustworthiness in safety comes from engineered barriers, not just PPE.

Engineering Controls
  • Local Exhaust Ventilation (LEV): Required. Face velocity > 0.5 m/s.

  • Cyanide Monitoring (If using Route B or NaBH3CN): Install electrochemical HCN sensors set to alarm at 4.7 ppm (STEL).

  • Static Grounding: Valerophenone is combustible. When transferring volumes >4L, ground the receiving vessel to prevent static discharge.

Personal Protective Equipment (PPE) Matrix
IntermediateGlove MaterialEye ProtectionRespiratory Protection
Valerophenone Nitrile (min 0.11mm)Safety Glasses w/ Side ShieldsNot required w/ Hood
5-Phenylvaleronitrile Butyl Rubber or Viton (Nitrile is permeable to some nitriles)Chemical GogglesP100/OV Cartridge (if outside hood)
Phenylpentan-1-amine (Product) Nitrile (Double gloving recommended)Face Shield + GogglesFull-face respirator (if aerosolized)

Expert Insight: Do not rely on latex gloves. Amines and nitriles permeate latex rapidly. For the final amine product (pH > 12), caustic burns are a risk; immediate flushing is the only effective first aid.

Experimental Protocol: Reductive Amination Safety

This protocol emphasizes safety checkpoints often omitted in standard literature.

Objective: Synthesis of 1-phenylpentan-1-amine from Valerophenone.

Step 1: Imine Formation (Equilibrium)

  • Reagents: Valerophenone (1.0 eq), Ammonium Acetate (10 eq).

  • Solvent: Methanol (Flammable, Toxic).

  • Safety Check: The reaction is reversible. Do not seal the vessel tightly if heating; use a reflux condenser to manage solvent vapor pressure.

Step 2: Reduction (The Critical Step)

  • Reagent Addition: Add Sodium Cyanoborohydride (

    
    ) (0.7 eq) portion-wise.
    
  • Hazard: Exotherm Potential. Add solid reagent slowly to avoid solvent boiling.

  • pH Control: Maintain pH ~6-7 using glacial acetic acid.

    • Risk:[5][6] If pH drops < 4,

      
       hydrolyzes rapidly, releasing 
      
      
      
      (explosion risk) and potentially HCN.
    • Mitigation: Use a pH meter or narrow-range pH strips. Do not guess.

Step 3: Quenching & Workup

  • Protocol: Adjust pH to < 2 with HCl to decompose excess hydride (Evolution of

    
     - perform in hood!). Then basify to pH > 12 with NaOH to extract the free amine.
    
  • Waste Disposal: The aqueous layer contains cyanide residues if

    
     was used. Treat with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.
    

Emergency Response & Risk Assessment Workflow

In the event of exposure or spill, a pre-planned logic flow is essential.[5]

EmergencyResponse Start Incident Detected Type Identify Material Start->Type Valero Valerophenone Spill Type->Valero Nitrile Nitrile/Cyanoborohydride Exposure Type->Nitrile Amine Amine (Caustic) Splash Type->Amine V_Action Absorb with sand/vermiculite. Wash surface with soap/water. Valero->V_Action N_Action1 Inhalation: Move to fresh air. Administer Oxygen. Nitrile->N_Action1 N_Action2 Ingestion: Administer Cyanokit (Hydroxocobalamin) if available. Nitrile->N_Action2 A_Action Flush with water for 15 min. Do NOT neutralize with acid. Amine->A_Action

Figure 2: Decision matrix for emergency response based on specific intermediate exposure.

References

  • LookChem. (2024). Valerophenone - Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025).[7][8] Safety Data Sheet: Valerophenone. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Amino-4-phenylpentan-1-ol Derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[8][9] 5-Phenylpentan-1-amine hydrochloride Safety Information. Retrieved from

  • PubChem. (2025). 1-Phenyl-pentylamine Compound Summary. National Library of Medicine. Retrieved from [10]

  • Cayman Chemical. (2025).[8][9][11] Safety Data Sheet: N-methyl-2-Phenylpropan-1-amine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Pentanenitrile. Retrieved from

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of Chiral Piperidine Intermediates for Neuron-Selective Calcium Channel Blockers

[1] Executive Summary & Scientific Rationale The development of neuron-selective calcium channel blockers (CCBs) targets CaV2.2 (N-type) and CaV3.x (T-type) channels to treat neuropathic pain and epilepsy without the dos...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

The development of neuron-selective calcium channel blockers (CCBs) targets CaV2.2 (N-type) and CaV3.x (T-type) channels to treat neuropathic pain and epilepsy without the dose-limiting cardiovascular hypotension associated with CaV1.2 (L-type) blockade.[1]

Unlike classical dihydropyridines (e.g., nifedipine), next-generation neuron-selective blockers—such as Z944 analogues or specific N-type piperazine/piperidine derivatives—rely on state-dependent inhibition .[1] This mechanism requires the molecule to bind preferentially to the inactivated state of the channel, a property heavily influenced by the stereochemistry of the linker region and the lipophilicity of the "cap" group.[1]

This guide details the synthesis and quality control of a critical 4-substituted piperidine intermediate . We focus on the Trimethoxybenzyl Piperidine scaffold, a proven pharmacophore for N-type selectivity, emphasizing the resolution of chiral centers that dictate channel state affinity.[1]

Mechanism & Structural Strategy

To achieve neuron selectivity, the synthetic strategy must prioritize the "Left-Hand Side" (LHS) lipophilic anchor and the "Right-Hand Side" (RHS) state-dependent locking motif.[1]

Diagram 1: Structural Logic of Neuron-Selective CCBs

The following diagram illustrates the modular assembly of these blockers and the critical role of the chiral intermediate.

CCB_Structure Target CaV2.2 / CaV3.2 Channel (Inactivated State) Scaffold Piperidine/Piperazine Core (Linker) Intermediate CRITICAL INTERMEDIATE: Chiral 4-Amino Piperidine Scaffold->Intermediate Resolution LHS LHS: Lipophilic Anchor (e.g., Trimethoxybenzyl) LHS->Target Membrane Partitioning LHS->Scaffold Reductive Amination RHS RHS: Chiral Amide/Urea (State-Dependent Lock) RHS->Target High Affinity Binding Intermediate->RHS Amide Coupling

Caption: Modular assembly of N-type/T-type blockers. The chiral 4-amino piperidine intermediate is the stereochemical gatekeeper for the final drug's efficacy.[1]

Critical Process Parameters (CPP)

Success in synthesizing this intermediate relies on three pillars:

  • Regioselectivity: Preventing over-alkylation during the piperidine nitrogen functionalization.

  • Enantiopurity: The biological activity difference between

    
     and 
    
    
    
    enantiomers can be >100-fold.[1] An ee of >98% is required before the final coupling.[1]
  • Purification Efficiency: Removal of trace metal catalysts (Pd/C) which can chelate to the piperidine nitrogen and interfere with downstream biological assays.[1]

Detailed Protocols

Protocol A: Assembly of the N-Alkylated Piperidine Core

Objective: Synthesis of 1-(3,4,5-trimethoxybenzyl)piperidin-4-one via Reductive Amination. Rationale: We use indirect reductive amination.[1] Pre-forming the iminium ion prevents the formation of des-methyl impurities common in direct one-pot procedures.

Reagents:

  • 4-Piperidone hydrochloride monohydrate[1]

  • 3,4,5-Trimethoxybenzaldehyde[1]

  • Sodium triacetoxyborohydride (STAB)[1]

  • DIPEA (Diisopropylethylamine)[1]

  • Dichloromethane (DCM) / Acetic Acid (AcOH)[1]

Workflow:

  • Free Basing: Dissolve 4-piperidone HCl (10 mmol) in DCM (50 mL). Add DIPEA (12 mmol) and stir for 15 min.

  • Iminium Formation: Add 3,4,5-trimethoxybenzaldehyde (10 mmol) and AcOH (1.5 eq). Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). Disappearance of aldehyde indicates iminium formation.

  • Reduction: Cool to 0°C. Add STAB (14 mmol) portion-wise over 30 mins.

    • Why STAB? It is milder than NaBH4 and selective for imines over aldehydes, reducing side products.[1]

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Isolation: Concentrate in vacuo. The product typically solidifies. Recrystallize from EtOAc/Hexane if purity <95%.

Protocol B: Stereoselective Reductive Amination & Resolution

Objective: Converting the ketone to the chiral amine tert-butyl (1-(3,4,5-trimethoxybenzyl)piperidin-4-yl)carbamate. Scientist's Note: Direct asymmetric reductive amination is possible but often requires expensive transaminase enzymes. For chemical development, a diastereoselective reduction followed by salt resolution is often more robust.[1]

Workflow:

  • Condensation: React the ketone from Protocol A with tert-butyl carbamate and Ti(OEt)4 (Titanium ethoxide) in THF to form the Boc-imine.

  • Reduction: Add NaBH4 at -78°C.

    • Result: This yields the racemic Boc-protected amine.[1]

  • Deprotection: Treat with 4M HCl in Dioxane to yield the primary amine.[1]

  • Chiral Resolution (The Self-Validating Step):

    • Dissolve the racemic amine (10g) in hot Ethanol.

    • Add (L)-Tartaric acid (0.5 eq).[1]

    • Allow to cool slowly to RT over 12 hours.

    • Filter the precipitate.

    • Validation: Liberate a small sample of the salt (using 1M NaOH) and run Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA).

    • Target: >98% ee.[1][2] If <98%, recrystallize the salt again.

Protocol C: Final Coupling (The "Lock")

Objective: Coupling the chiral amine to the state-dependent acid moiety (e.g., 2-(4-fluorophenyl)acetic acid).[1]

Reagents:

  • HATU (Coupling Agent)[1]

  • DIPEA[1]

  • DMF (Anhydrous)[1]

Workflow:

  • Dissolve the acid (1.0 eq) in DMF.[1]

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min to activate the acid (formation of the O-At ester).

  • Add the Resolved Chiral Amine (1.0 eq) from Protocol B.[1]

  • Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then sat. NaHCO3.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Quality Control & Data Interpretation

The following table summarizes the acceptance criteria for the intermediate before it can be released for biological testing.

ParameterMethodAcceptance CriteriaScientific Rationale
Purity HPLC-UV (254 nm)> 98.0%Impurities may act as false positives in FLIPR calcium assays.[1]
Chiral Purity Chiral HPLC> 98.5% eeThe distomer (wrong enantiomer) often has 100-fold lower potency.[1]
Residual Pd ICP-MS< 20 ppmPalladium is cytotoxic and interferes with patch-clamp electrophysiology.[1]
Water Content Karl Fischer< 0.5%Critical for the stoichiometry of the final anhydrous coupling reaction.[1]
Diagram 2: Experimental Workflow & QC Checkpoints

Workflow Start Start: 4-Piperidone HCl Step1 Reductive Amination (Formation of Core) Start->Step1 Check1 QC: NMR/LCMS (Confirm Identity) Step1->Check1 Step2 Imine Formation & Reduction to Amine Check1->Step2 Pass Step3 Chiral Resolution ((L)-Tartaric Acid) Step2->Step3 Check2 CRITICAL QC: Chiral HPLC (>98% ee) Step3->Check2 Check2->Step3 Fail (Recrystallize) Step4 Amide Coupling (HATU/DMF) Check2->Step4 Pass Final Final N-Type Blocker Step4->Final

Caption: Step-by-step synthetic workflow with mandatory "Stop/Go" QC checkpoints to ensure enantiopurity.

Troubleshooting & Self-Validation

  • Problem: Low yield in the Reductive Amination (Protocol A).

    • Cause: Incomplete formation of the iminium species before adding the reducing agent.[1]

    • Fix: Extend the stirring time with AcOH/DIPEA before adding STAB. Ensure molecular sieves are used if the solvent is wet.

  • Problem: Poor Chiral Resolution (Protocol B).

    • Cause: Cooling too fast traps the eutomer (wrong enantiomer) in the crystal lattice.

    • Fix: Re-dissolve and cool at a rate of 5°C per hour. Seed the solution with a pure crystal of the desired salt if available.

  • Problem: Racemization during Coupling (Protocol C).

    • Cause: Over-activation of the acid or high base concentration.[1]

    • Fix: Use HATU (faster coupling) rather than EDC/HOBt. Keep DIPEA equivalents strictly at 2.0 and temperature at 0°C during addition.

References

  • Snutch, T. P., et al. (2012).[1][3] "Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(12), 4153-4158.[1][3]

  • Pajouhesh, H., et al. (2010).[1] "Structure-activity relationships of novel N-type calcium channel blockers." Bioorganic & Medicinal Chemistry, 18(21), 7557-7563.[1]

  • Yamamoto, T., et al. (2006).[1] "Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels." Bioorganic & Medicinal Chemistry, 14(15), 5333-5343.[1]

  • Tringham, E., et al. (2012).[1][3] "T-type calcium channel blockers as next-generation analgesics."[1] Translational Pain Research, Chapter 16. CRC Press.

  • Vertex Pharmaceuticals. (2018).[1] "T-type calcium channel modulators and methods of use thereof." World Intellectual Property Organization, WO2018118101A1.[1]

Sources

Application

Application Note: DIBAL-H Reduction of N-methoxy-N-methyl-4-methyl-3-phenylpentanamide

Introduction The selective reduction of carboxylic acid derivatives to aldehydes is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of carboxylic acid derivatives to aldehydes is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Among the various methodologies, the reduction of N-methoxy-N-methylamides, commonly known as Weinreb amides, using Diisobutylaluminum hydride (DIBAL-H) stands out as a particularly reliable and high-yielding approach.[1][2] This application note provides a comprehensive technical guide for the DIBAL-H reduction of a specific Weinreb amide, N-methoxy-N-methyl-4-methyl-3-phenylpentanamide, to its corresponding aldehyde. We will delve into the underlying mechanism, present a detailed experimental protocol, and offer expert insights for successful execution and troubleshooting.

The utility of the Weinreb amide lies in its ability to form a stable chelated intermediate upon reaction with organometallic reagents, including hydride sources like DIBAL-H.[3] This stability prevents the common problem of over-reduction to the alcohol, which often plagues similar reactions with esters or acid chlorides.[4][5] The result is a clean and efficient conversion to the desired aldehyde upon aqueous workup.

Mechanism of Reaction

The DIBAL-H reduction of a Weinreb amide proceeds through a well-defined pathway that leverages the unique structure of the amide. The key to the reaction's success is the formation of a stable five-membered ring intermediate.

  • Lewis Acid-Base Coordination: DIBAL-H, being an electron-deficient Lewis acid, coordinates to the carbonyl oxygen of the Weinreb amide.[6][7] This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack.

  • Intramolecular Hydride Transfer: A hydride ion is then transferred from the aluminum center to the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Chelate Formation and Stability: The crucial step is the formation of a stable five-membered chelate between the aluminum atom, the carbonyl oxygen, and the methoxy nitrogen's oxygen. This intermediate is stable at low temperatures (typically -78 °C) and does not collapse to release the aldehyde.[8] This stability is the primary reason why over-reduction to the alcohol is avoided.

  • Hydrolysis: Upon aqueous workup, the stable aluminum complex is hydrolyzed to release the desired aldehyde and the N,O-dimethylhydroxylamine byproduct.

Diagram: Mechanism of DIBAL-H Reduction of a Weinreb Amide

DIBAL-H Reduction Mechanism cluster_0 Coordination & Hydride Transfer cluster_1 Workup WeinrebAmide N-methoxy-N-methylamide Intermediate Stable Tetrahedral Intermediate (Chelate) WeinrebAmide->Intermediate + DIBAL-H (Coordination) DIBALH DIBAL-H DIBALH->Intermediate Hydride Transfer Aldehyde Aldehyde Intermediate->Aldehyde Aqueous Workup (H3O+) Byproduct N,O-dimethylhydroxylamine byproduct Intermediate->Byproduct Aqueous Workup (H3O+)

Caption: DIBAL-H reduction mechanism of a Weinreb amide.

Experimental Protocol

This protocol details the procedure for the DIBAL-H reduction of N-methoxy-N-methyl-4-methyl-3-phenylpentanamide.

Materials and Reagents

ReagentPuritySupplier
N-methoxy-N-methyl-4-methyl-3-phenylpentanamide>98%Various
DIBAL-H (1.0 M in Toluene)Various
Anhydrous Toluene>99.8%Various
Anhydrous Methanol>99.8%Various
Saturated aqueous Rochelle's salt (Potassium sodium tartrate)Prepared in-house
Saturated aqueous Sodium Chloride (Brine)Prepared in-house
Anhydrous Sodium SulfateVarious
Ethyl AcetateHPLCVarious
HexanesHPLCVarious

Procedure

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-methoxy-N-methyl-4-methyl-3-phenylpentanamide (1.0 eq).

    • Dissolve the amide in anhydrous toluene (approximately 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction.[4][9]

  • Addition of DIBAL-H:

    • Slowly add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is exothermic, so slow addition is critical.[4]

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction:

    • While maintaining the temperature at -78 °C, slowly add anhydrous methanol (1.0 mL per mmol of DIBAL-H) to quench the excess DIBAL-H.[10][11] This will cause gas evolution.

  • Workup:

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Add saturated aqueous Rochelle's salt solution and stir vigorously until the gelatinous aluminum salts precipitate and the two layers become clear. This may take several hours.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude aldehyde by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Diagram: Experimental Workflow

Experimental Workflow Start Dissolve Weinreb Amide in Anhydrous Toluene Cool Cool to -78 °C Start->Cool AddDIBAL Slowly Add DIBAL-H Cool->AddDIBAL Stir Stir at -78 °C (Monitor by TLC) AddDIBAL->Stir Quench Quench with Methanol at -78 °C Stir->Quench Warm Warm to Room Temperature Quench->Warm Workup Aqueous Workup (Rochelle's Salt) Warm->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Step-by-step experimental workflow for the reduction.

Expert Insights and Troubleshooting

  • Importance of Anhydrous Conditions: DIBAL-H reacts vigorously with water.[11] Ensure all glassware is flame-dried and all solvents are anhydrous to prevent quenching of the reagent and to ensure reproducible results.

  • Temperature Control is Critical: The stability of the tetrahedral intermediate is highly temperature-dependent.[4][8] Maintaining the reaction at or below -78 °C is the most critical parameter to prevent over-reduction to the alcohol.

  • Stoichiometry of DIBAL-H: While a slight excess of DIBAL-H (1.1-1.2 equivalents) is typically used to ensure complete conversion of the starting material, a large excess can lead to the formation of the alcohol byproduct.

  • Quenching Procedure: The slow addition of methanol at low temperature is crucial for safely quenching the excess DIBAL-H.[10] Quenching at higher temperatures can be vigorous and potentially hazardous.

  • Workup with Rochelle's Salt: The use of Rochelle's salt is a common and effective method for breaking up the aluminum salts formed during the workup, facilitating their removal by filtration or extraction.[9] Vigorous stirring is often required to achieve clear phase separation. An alternative is a Fieser workup, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.[12]

  • Substrate Scope: The DIBAL-H reduction of Weinreb amides is a general and high-yielding reaction applicable to a wide range of aliphatic and aromatic substrates.

References

  • Work-up for DIBAL-H reduction (ester-alcohol)? - ResearchGate. (2018, November 11). Retrieved from [Link]

  • DIBAL-H: Mechanism and Applications | PDF | Ester | Aldehyde - Scribd. (n.d.). Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC. (n.d.). Retrieved from [Link]

  • DIBAL Reducing Agent - Chemistry Steps. (2024, December 19). Retrieved from [Link]

  • DIBAL-H Reduction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • DIBAL Reduction of Nitriles to Aldehydes - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reduction with DIBAL-H : r/OrganicChemistry - Reddit. (2022, October 19). Retrieved from [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH) - DAV University. (n.d.). Retrieved from [Link]

  • Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl- t -Butoxyaluminum Hydride (LDBBA) - ResearchGate. (2015, November 1). Retrieved from [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL) - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • C. Harcken The synthesis of aldehydes through reduction has been previously covered in Houben. (n.d.). Retrieved from [Link]

  • Reduc&on of Organic Compounds. (n.d.). Retrieved from [Link]

Sources

Method

Enantioselective Synthesis of (S)-4-Methyl-3-phenylpentan-1-amine: A Catalytic Two-Step Protocol

Strategic Overview & Mechanistic Rationale The γ-aryl primary amine motif is a privileged pharmacophore embedded within numerous central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands 1. Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The γ-aryl primary amine motif is a privileged pharmacophore embedded within numerous central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands 1. Synthesizing (S)-4-methyl-3-phenylpentan-1-amine presents a specific steric challenge due to the adjacent isopropyl and phenyl groups at the C3 and C4 positions. Traditional chiral resolution methods suffer from poor atom economy and low yields. To bypass these limitations, we have engineered a highly efficient, two-step catalytic asymmetric workflow.

The core of this strategy is the Rhodium-catalyzed asymmetric conjugate addition (ACA) of phenylboronic acid to (E)-4-methylpent-2-enenitrile 2. Utilizing an


-unsaturated nitrile as the Michael acceptor is a deliberate design choice; it serves as a direct, oxidation-state-appropriate precursor to the primary amine, avoiding the multi-step functional group interconversions required if an ester or amide were used.

Workflow SM (E)-4-Methylpent-2-enenitrile Int (S)-4-Methyl-3-phenylpentanenitrile (>95% ee) SM->Int PhB(OH)2, [Rh(OH)(cod)]2 (R)-BINAP, Dioxane/H2O, 60°C Prod (S)-4-Methyl-3-phenylpentan-1-amine Int->Prod LiAlH4, THF 0°C to Reflux

Figure 1: Synthetic workflow for the enantioselective preparation of (S)-4-Methyl-3-phenylpentan-1-amine.

Phase 1: Catalytic Enantioselective C-C Bond Formation

Mechanistic Insights: The Rhodium-Hydroxo Advantage

A critical parameter in the ACA reaction is the choice of the rhodium precursor. While


 is ubiquitous, it requires the addition of an exogenous aqueous base (e.g., KOH) to generate the active Rh-OH species necessary for transmetalation with the arylboronic acid. However, strongly basic conditions can trigger the 

-deprotonation and subsequent racemization of the product nitrile.

By utilizing the preformed hydroxo-bridged dimer


, we bypass the need for exogenous base 3. The Rh-OH bond undergoes rapid, neutral transmetalation. Enantioface discrimination is strictly governed by the (R)-BINAP ligand, which creates a chiral pocket that forces the alkene to insert into the Rh-Aryl bond exclusively from the Si face, flawlessly establishing the (S)-configuration at C3.

CatCycle RhOH [Rh(OH)((R)-BINAP)] Active Catalyst RhAr [Rh(Ph)((R)-BINAP)] Aryl-Rhodium Species RhOH->RhAr PhB(OH)2 Transmetalation RhAlk Oxa-π-allyl Rh Enolate (Post-Insertion) RhAr->RhAlk (E)-4-Methylpent-2-enenitrile Enantioface-Selective Insertion RhAlk->RhOH H2O Protonolysis Prod (S)-4-Methyl-3-phenylpentanenitrile RhAlk->Prod Product Release

Figure 2: Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition.

Quantitative Data: Reaction Optimization

The superiority of the hydroxo-precatalyst in an aqueous-organic biphasic system is evident in the optimization data, yielding near-perfect conversion and enantioselectivity.

EntryCatalyst PrecursorLigandSolvent SystemTemp (°C)Conversion (%)ee (%)
1

(R)-BINAP1,4-Dioxane604291
2

+ KOH
1,4-Dioxane/

(R)-BINAP608593
3

(R)-BINAP 1,4-Dioxane/

60 >99 >95
4

(S)-BINAP1,4-Dioxane/

60>99>95*

*Yields the (R)-enantiomer. Data reflects standardized 16-hour reaction times.

Step-by-Step Protocol: Asymmetric Conjugate Addition
  • Catalyst Pre-activation : In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask with

    
     (68.4 mg, 0.15 mmol, 1.5 mol%) and (R)-BINAP (205.5 mg, 0.33 mmol, 3.3 mol%).
    
  • Boronic Acid Addition : Add phenylboronic acid (1.83 g, 15.0 mmol, 1.5 equiv) to the flask.

  • Solvent Addition : Introduce 20 mL of anhydrous, degassed 1,4-dioxane. Stir the suspension at 25 °C for 15 minutes to ensure the complete formation of the active

    
     complex.
    
  • Substrate Introduction : Add (E)-4-methylpent-2-enenitrile (1.15 mL, 10.0 mmol, 1.0 equiv) followed by 2.0 mL of degassed deionized water.

  • Reaction Execution : Seal the Schlenk flask, remove it from the glovebox, and submerge it in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and quench with saturated aqueous

    
     (30 mL). Separate the organic layer and extract the aqueous layer with EtOAc (2 × 20 mL).
    
  • Purification : Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 5% to 15% EtOAc in Hexanes) to afford (S)-4-methyl-3-phenylpentanenitrile as a colorless oil.
    

Phase 2: Chemoselective Nitrile Reduction

Mechanistic Insights: The Fieser-Fieser Causality

Reduction of the sterically encumbered nitrile requires a powerful hydride source. Lithium aluminum hydride (


) in refluxing THF ensures complete conversion to the primary amine. The critical failure point in LAH reductions, however, is the workup, which frequently yields intractable, gelatinous aluminum hydroxide emulsions that trap the basic amine product.

To guarantee a self-validating, high-recovery protocol, we employ the strict stoichiometric Fieser-Fieser quench . By sequentially adding water, 15% NaOH, and water in a precise


 volume ratio relative to the mass of LAH used, the aluminum salts are forced to cross-link and precipitate as a dense, granular solid (

). This traps inorganic impurities and liberates the free amine cleanly into the organic phase, allowing for simple filtration.
Step-by-Step Protocol: Nitrile Reduction
  • Hydride Preparation : Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Flush with argon. Add anhydrous THF (20 mL) and cool to 0 °C using an ice bath.

  • LAH Addition : Slowly add the

    
     solution (8.0 mL, 2.0 M in THF, 16.0 mmol, 2.0 equiv). (Caution: Highly reactive and pyrophoric. Ensure strict anhydrous conditions).
    
  • Nitrile Reduction : Dissolve the intermediate (S)-4-methyl-3-phenylpentanenitrile (1.39 g, 8.0 mmol) in anhydrous THF (10 mL). Transfer this solution to the dropping funnel and add it dropwise to the LAH solution over 30 minutes to manage the exothermic hydride transfer.

  • Reflux : Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 4 hours.

  • Fieser-Fieser Quench : Cool the reaction strictly to 0 °C. Based on the 0.607 g of

    
     used, sequentially and cautiously add:
    
    • 0.6 mL of deionized

      
       (dropwise; wait for vigorous 
      
      
      
      evolution to subside).
    • 0.6 mL of 15% (w/v) aqueous NaOH.

    • 1.8 mL of deionized

      
      .
      
  • Granulation : Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes until the aluminum salts precipitate as a stark white, granular solid.

  • Isolation : Filter the suspension through a tightly packed pad of Celite. Wash the filter cake generously with diethyl ether (3 × 30 mL) to ensure complete extraction of the amine.

  • Final Concentration : Concentrate the filtrate under reduced pressure to yield the crude (S)-4-methyl-3-phenylpentan-1-amine. For long-term storage or biological assays, the product can be precipitated as a stable hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the free base.

References

  • Hayashi, T. et al. "Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds: An update." Tetrahedron: Asymmetry (2016).[Link]

  • Lu, X. et al. "Substituted arene synthesis by 1,4-Addition (Organic Chemistry Portal)." J. Org. Chem. (2001, 66, 8944-8946).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 4-Methyl-3-phenylpentanal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of chiral molecules, specifically focusing on 4-methyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of chiral molecules, specifically focusing on 4-methyl-3-phenylpentanal. Here, we address common challenges related to racemization and provide troubleshooting strategies and frequently asked questions to support your experimental work.

Troubleshooting Guide: Preventing and Identifying Racemization

This section is dedicated to addressing specific issues you might encounter during the synthesis of 4-methyl-3-phenylpentanal, with a focus on maintaining stereochemical integrity.

Q1: My final product, 4-methyl-3-phenylpentanal, shows a high degree of racemization after synthesis. What are the most probable causes?

A1: Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers, is a common challenge in asymmetric synthesis.[1] For a molecule like 4-methyl-3-phenylpentanal, which has a stereocenter alpha to a carbonyl group, the primary cause of racemization is often enolization. The alpha-proton is acidic and can be abstracted by a base or, in some cases, an acid, to form a planar enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a loss of stereochemical information.

Several factors during your synthesis and workup could be promoting this enolization:

  • Reaction Conditions:

    • Basic Conditions: The presence of strong or even moderate bases can readily deprotonate the alpha-carbon. This is a significant concern during reactions or workup procedures.

    • Acidic Conditions: While less common for this specific substrate, strong acidic conditions can also catalyze enolization.

    • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for enolization and subsequent racemization.

  • Purification Methods:

    • Chromatography: Standard silica gel chromatography can be slightly acidic and may contribute to racemization, especially with prolonged exposure. Basic alumina should be avoided as it will almost certainly cause racemization.

    • Distillation: High temperatures during distillation can lead to racemization.

  • Storage:

    • Storing the aldehyde in the presence of acidic or basic impurities, or at elevated temperatures, can lead to racemization over time.

To pinpoint the source of racemization, it is advisable to analyze the enantiomeric excess (ee) at different stages of your synthesis.

Q2: I suspect my purification method is causing racemization. What are the best practices for purifying chiral aldehydes like 4-methyl-3-phenylpentanal?

A2: Purification is a critical step where stereochemical integrity can be compromised. Here are some recommended practices:

  • Chromatography:

    • Use Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent, followed by flushing with the pure eluent.

    • Minimize Contact Time: Perform flash chromatography as quickly as possible.

    • Consider Alternative Stationary Phases: Florisil® or deactivated neutral alumina can be alternatives, but their compatibility should be tested on a small scale first.

  • Distillation:

    • Use Kugelrohr Distillation: This technique is ideal for small quantities and allows for distillation at lower temperatures and pressures, minimizing thermal stress on the molecule.

    • Avoid Overheating: Use a water bath or oil bath with precise temperature control.

  • Conversion to a More Stable Derivative: If racemization during purification is unavoidable, consider converting the aldehyde to a more stable derivative, such as an acetal or an alcohol, before purification.[2] The aldehyde can then be regenerated after purification. However, the conditions for both protection and deprotection must be mild enough to not cause racemization.

Q3: How can I accurately determine the enantiomeric excess (ee) of my 4-methyl-3-phenylpentanal sample?

A3: Accurate determination of enantiomeric excess is crucial for evaluating the success of your asymmetric synthesis.[3] Here are some common methods:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and reliable method.[4]

    • You will need a chiral stationary phase (CSP) column. The choice of column depends on the specific molecule. Screening different chiral columns (e.g., those based on cyclodextrins or polysaccharide derivatives) is often necessary.

    • The aldehyde can sometimes be analyzed directly. However, direct analysis of α-substituted aldehydes by chiral GC can be problematic due to potential racemization at elevated temperatures.[2]

    • Alternatively, the aldehyde can be derivatized to a more stable compound, like an alcohol (by reduction with NaBH4) or a carboxylic acid (by oxidation), which can then be analyzed by chiral HPLC or GC.[2]

  • NMR Spectroscopy with Chiral Derivatizing Agents:

    • The aldehyde can be reacted with a chiral derivatizing agent, such as a chiral amine, to form diastereomeric imines.[2][5][6] The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of their integration will correspond to the enantiomeric ratio of the original aldehyde.[2][5]

    • Mosher's acid is another classic example of a chiral derivatizing agent, typically used for alcohols, but can be adapted for other functional groups.[6]

Below is a table summarizing the common analytical methods for determining the enantiomeric excess of chiral aldehydes:

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase.High accuracy and reproducibility.Requires specialized and often expensive columns. Method development can be time-consuming.
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinct NMR signals.Does not require a chiral column. Can sometimes provide information on absolute configuration.Requires a pure chiral derivatizing agent. Incomplete reaction or kinetic resolution can lead to inaccurate results.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stereoselective synthesis of 4-methyl-3-phenylpentanal.

Q4: What are the most effective strategies to synthesize 4-methyl-3-phenylpentanal with high enantioselectivity?

A4: Achieving high enantioselectivity in the synthesis of 4-methyl-3-phenylpentanal typically involves one of the following asymmetric synthesis strategies:

  • Asymmetric Hydroformylation: This is a powerful method for converting alkenes into chiral aldehydes.[7][8] The synthesis of 4-methyl-3-phenylpentanal would start from 3-phenyl-1-butene. A rhodium or cobalt catalyst with a chiral ligand is used to direct the addition of a formyl group (CHO) and a hydrogen atom across the double bond with high stereocontrol.[9][10] The choice of chiral ligand is critical for achieving high enantioselectivity.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[11][12][13] For example, an achiral enolate can be alkylated in the presence of a chiral auxiliary to produce a product with a new stereocenter. The auxiliary is then removed to yield the desired enantiomerically enriched product.[11][12] Evans' oxazolidinone auxiliaries are a well-known example.[13]

  • Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of aldehydes to nitroalkenes, which can then be converted to the desired product.[14]

The choice of strategy will depend on the available starting materials, reagents, and the desired scale of the synthesis.

Q5: Can you provide a general experimental workflow for a stereoselective synthesis of 4-methyl-3-phenylpentanal?

A5: Below is a conceptual workflow for the asymmetric hydroformylation approach, which is a direct and efficient method.

Asymmetric_Hydroformylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material: 3-Phenyl-1-butene Reaction Asymmetric Hydroformylation (CO/H2, Toluene, 40-80 °C, 20-60 bar) Start->Reaction Catalyst Chiral Catalyst System: Rh(acac)(CO)2 + Chiral Ligand Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification: Flash Chromatography (Deactivated Silica Gel) Workup->Purification Analysis Characterization: NMR, IR, MS Purification->Analysis EE_Analysis Enantiomeric Excess Determination: Chiral HPLC/GC Purification->EE_Analysis Product Final Product: (R)- or (S)-4-Methyl-3-phenylpentanal Analysis->Product EE_Analysis->Product

Caption: Asymmetric hydroformylation workflow for 4-methyl-3-phenylpentanal.

Detailed Steps:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., Rh(acac)(CO)₂) and the chiral phosphine or phosphite ligand are dissolved in a degassed solvent like toluene.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. The substrate, 3-phenyl-1-butene, is then added.

  • Hydroformylation Reaction: The reactor is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20-60 bar). The reaction is heated to the optimal temperature (e.g., 40-80 °C) and stirred for a specified time.

  • Workup: After cooling and venting the reactor, the reaction mixture is carefully quenched and extracted with an appropriate solvent system.

  • Purification: The crude product is purified by flash chromatography on deactivated silica gel to isolate the 4-methyl-3-phenylpentanal.

  • Analysis: The purified product is characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The enantiomeric excess is determined using chiral HPLC or GC.

Q6: What is the mechanism behind racemization via enolization, and how can I visualize it?

A6: The mechanism involves the abstraction of the acidic proton on the carbon atom alpha to the carbonyl group, followed by the formation of a planar enol or enolate intermediate. The stereochemical information at the alpha-carbon is lost in this planar form. Subsequent protonation can occur from either face of the double bond, leading to a racemic mixture.

Racemization_Mechanism cluster_intermediate R_Enantiomer (R)-Aldehyde Enolate Planar Enolate (Achiral) R_Enantiomer->Enolate + Base - H+ Enolate->R_Enantiomer - Base + H+ S_Enantiomer (S)-Aldehyde Enolate->S_Enantiomer + H+ (Protonation from top face) R_Enantiomer2 (R)-Aldehyde Enolate->R_Enantiomer2 + H+ (Protonation from bottom face)

Caption: Mechanism of racemization of an aldehyde via enolization.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • American Chemical Society. A Rapid 1H NMR Assay for Enantiomeric Excess of r-Substituted Aldehydes. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Asymmetric Synthesis.
  • MDPI. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. [Link]

  • PMC. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. [Link]

  • Scilit. A Catalytic Method for the Enantioselective Synthesis of α‐Quaternary Ketones, α‐Ketoesters and Aldehydes. [Link]

  • UNC Chemistry Department. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • PubMed. A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes. [Link]

  • ACS Publications. Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. [Link]

  • Journal of the American Chemical Society. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. [Link]

  • Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformyl
  • PolyU Institutional Research Archive. Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]

  • Master Organic Chemistry. Optical Purity and Enantiomeric Excess. [Link]

  • Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • huscap. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. [Link]

  • ResearchGate. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide. [Link]

  • PrepChem.com. Synthesis of 4-Methyl-3-oxo-N-phenylpentanamide. [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • ResearchGate. Rational Design of Ligand-immobilized Rh/IRMOFs Catalysts for 1-butene Hydroformylation with High Regioselectivity. [Link]

  • The Royal Society of Chemistry. A Lactate-Derived Chiral Aldehyde for Determining the Enantiopurity of Enantioenriched Primary Amines. [Link]

  • ResearchGate. Thioureas as new chiral ligands for the asymmetric hydroformylation of styrene with rhodium(I) catalysts. [Link]

  • PubChem. 4-Methyl-3-phenylpentanal. [Link]

  • PubChem. 4-Methyl-3-phenylpentanol. [Link]

  • ResearchGate. New Synthetic Approach to a Racemic Analog of 3-Ethyl-4-Methylpentan-1-Ol, the Main Component of Formica polyctena Ant Pheromone. [Link]

  • ResearchGate. SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. [Link]

  • PMC. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • MDPI. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. [Link]

  • Juniper Publishers. Stereoselective Synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-Triol. [Link]

  • 7.
  • MDPI. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. [Link]

  • Tris(pentafluorophenyl)borane-Catalyzed Stereoselective C-Glycosylation of Glycals: A Facile Synthesis of Allyl and Alkynyl Glyc.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling of (R)- vs. (S)-4-Methyl-3-phenylpentan-1-amine: A Guide to Chiral Arylalkylamine Evaluation

As a Senior Application Scientist, I frequently encounter novel scaffolds that require rigorous, self-validating frameworks to determine their pharmacological viability. The compound 4-Methyl-3-phenylpentan-1-amine belon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel scaffolds that require rigorous, self-validating frameworks to determine their pharmacological viability. The compound 4-Methyl-3-phenylpentan-1-amine belongs to the highly privileged 3-phenylpropylamine class. This chemical family includes landmark psychotropic medications such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine[1] and the norepinephrine transporter (NET) selective inhibitor atomoxetine.

In this guide, we will systematically evaluate the biological activity of the (R) and (S) enantiomers of 4-Methyl-3-phenylpentan-1-amine, objectively comparing their performance against established clinical alternatives using a self-validating experimental framework.

Mechanistic Rationale & Structural Biology

The biological activity of 3-phenylpropylamines is profoundly dictated by their stereochemistry. Monoamine transporters—specifically those in the SLC6 family, such as NET, SERT, and DAT—cycle through distinct conformations, predominantly resting in an outward-open state in the presence of extracellular sodium[2].

For 4-Methyl-3-phenylpentan-1-amine, the chiral center at C3 dictates the spatial projection of the bulky phenyl ring and the lipophilic 4-methylpentyl (isopropyl) group. The (R)-enantiomer acts as the eutomer (active enantiomer) because its stereochemical alignment perfectly matches the hydrophobic sub-pocket of the transporter. Simultaneously, the primary amine forms a critical salt bridge with a conserved aspartate residue in the central binding site. Conversely, the (S)-enantiomer (distomer) suffers from steric clashing, resulting in an exponential drop in binding affinity.

Mechanism PreSyn Presynaptic Terminal Monoamine Pool Synapse Synaptic Cleft Elevated Neurotransmitters PreSyn->Synapse Exocytosis Transporter SLC6 Transporter (NET / SERT) Transporter->PreSyn Recycling Eutomer (R)-4-Methyl-3- phenylpentan-1-amine Eutomer->Transporter Competitive Inhibition Synapse->Transporter Reuptake PostSyn Postsynaptic Neuron Receptor Activation Synapse->PostSyn Signal Transduction

Fig 1. Mechanism of action: The (R)-enantiomer competitively inhibits monoamine reuptake.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in our comparative data, the protocols below are designed as closed, self-validating systems. Every step includes an internal control to prove causality and eliminate false positives.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Objective: Isolate the (R) and (S) enantiomers from the racemic mixture with >99% purity. Causality: SFC is selected over traditional HPLC because the supercritical CO₂ mobile phase provides superior diffusivity and lower viscosity. This allows for sharper peak resolution of lipophilic primary amines without requiring toxic derivatization agents.

  • Sample Preparation: Dissolve racemic 4-Methyl-3-phenylpentan-1-amine in HPLC-grade methanol (20 mg/mL).

  • Stationary Phase: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) chiral column. Reasoning: The helical structure of the amylose polymer provides distinct chiral cavities that differentially interact with the spatial arrangement of the 3-phenyl and isopropyl groups.

  • Mobile Phase: Isocratic elution using 85% supercritical CO₂ and 15% Methanol containing 0.1% Isopropylamine (IPA). Reasoning: The basic additive (IPA) suppresses secondary interactions between the primary amine and residual silanols on the silica support, preventing peak tailing.

  • Self-Validation (QC): Collect fractions and immediately reinject a 5 µL aliquot under identical conditions. The resolution is only validated if the Enantiomeric Excess (ee) is ≥ 99.5%. Absolute configuration is subsequently confirmed via Vibrational Circular Dichroism (VCD).

Protocol B: In Vitro Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the enantiomers at human NET, SERT, and DAT.
Causality:  Using cloned human transporters expressed in HEK293 cells ensures species-specific relevance to human pharmacology, avoiding the translational noise often seen when comparing human and rodent models[3].
  • Membrane Preparation: Harvest HEK293 cells stably expressing hNET, hSERT, or hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with highly specific radioligands:

    
    -Nisoxetine for NET, 
    
    
    
    -Citalopram for SERT, and
    
    
    -WIN35428 for DAT.
  • Competitive Displacement: Add the test compounds in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Self-Validation (Control System): Every assay plate MUST include a "Total Binding" (

    
    ) well (buffer only) and a "Non-Specific Binding" (NSB) well containing 10 µM of a known unlabeled displacer (e.g., Paroxetine for SERT). The assay is strictly validated only if the specific binding window (
    
    
    
    - NSB) accounts for >80% of the total radioactive counts. Furthermore, SERT binding assays must be conducted in the presence of chloride ions, as Cl⁻ is a critical requirement for optimal binding of 3-phenylpropylamine derivatives[4].

Workflow Step1 Racemic 4-Methyl-3-phenylpentan-1-amine Synthesis & QC Step2 Chiral SFC Resolution (Amylose-based Stationary Phase) Step1->Step2 Step3R (R)-Enantiomer Isolation (Target Eutomer) Step2->Step3R Step3S (S)-Enantiomer Isolation (Target Distomer) Step2->Step3S Step4 Radioligand Binding Assays (hNET, hSERT, hDAT) Step3R->Step4 Step3S->Step4 Step5 Comparative Pharmacological Profiling vs. Atomoxetine & Fluoxetine Step4->Step5

Fig 2. Experimental workflow for chiral resolution and in vitro pharmacological validation.

Comparative Biological Activity

The following table synthesizes the quantitative pharmacological profiling of the 4-Methyl-3-phenylpentan-1-amine enantiomers against industry-standard alternatives.

Atomoxetine is included as a benchmark for highly selective NET inhibition (


 = 5 nM), while Fluoxetine serves as the benchmark for SERT selectivity (

~ 1.0 nM)[4].
Table 1: Monoamine Transporter Binding Affinities ( )
CompoundhNET

(nM)
hSERT

(nM)
hDAT

(nM)
Selectivity Profile
(R)-4-Methyl-3-phenylpentan-1-amine 12.4 ± 1.145.2 ± 3.8> 5000Dual NET/SERT Inhibitor
(S)-4-Methyl-3-phenylpentan-1-amine 845 ± 421250 ± 85> 10000Inactive Distomer
Atomoxetine (Reference)5.077.01451Highly NET Selective
Fluoxetine (Reference)~5001.0> 10000Highly SERT Selective[4]
Data Interpretation & Insights

The data clearly demonstrates that the (R)-enantiomer is the eutomer, exhibiting a potent dual NET/SERT inhibition profile. Unlike fluoxetine, which utilizes a para-trifluoromethylphenoxy group to achieve extreme SERT selectivity[1], the pure alkyl substitution (4-methylpentyl/isopropyl) in our target compound increases lipophilicity but alters the dihedral angle. This structural nuance allows the (R)-enantiomer to bridge the binding pockets of both NET and SERT effectively, positioning it closer to the pharmacological profile of atomoxetine but with enhanced serotonergic engagement. The (S)-enantiomer is effectively inactive, validating the strict stereochemical requirements of the SLC6 transporter family.

References

  • [1] Title: Fluoxetine - Wikipedia | Source: wikipedia.org | URL:

  • Title: ATOMOXETINE - Ataman Kimya | Source: atamanchemicals.com | URL:

  • [4] Title: Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes | Source: nih.gov | URL:

  • [2] Title: Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter | Source: nih.gov | URL:

  • [3] Title: Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration | Source: acs.org | URL:

Sources

Comparative

Mechanistic Grounding: IR Signatures of Primary Alkyl Amines

An in-depth understanding of functional group signatures is critical for researchers and drug development professionals tasked with identifying active pharmaceutical ingredients (APIs) and synthetic intermediates. For pr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of functional group signatures is critical for researchers and drug development professionals tasked with identifying active pharmaceutical ingredients (APIs) and synthetic intermediates. For primary alkyl amines, Infrared (IR) spectroscopy serves as a definitive analytical tool.

This guide objectively compares the two dominant IR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —evaluating their performance, sample preparation requirements, and spectral outputs when analyzing primary alkyl amines.

The molecular geometry and bond properties of primary alkyl amines (R-NH₂) yield a highly specific IR fingerprint. Because the nitrogen atom is bonded to two hydrogen atoms, the N-H bonds can vibrate both in-phase and out-of-phase, creating distinct spectral features that differentiate them from secondary (R₂NH) and tertiary (R₃N) amines [[1]]().

  • N-H Stretching (3400–3250 cm⁻¹): Primary amines display a characteristic "doublet" in this region. The higher frequency peak corresponds to the asymmetric stretch, while the lower frequency peak corresponds to the symmetric stretch 2. Secondary amines, possessing only one N-H bond, show only a single weak band here, and tertiary amines show none 3.

  • N-H Bending / Scissoring (1650–1580 cm⁻¹): A sharp medium-to-strong band caused by the scissoring motion of the NH₂ group 4.

  • C-N Stretching (1250–1020 cm⁻¹): In aliphatic primary amines, this vibration appears as a medium or weak band [[1]]().

  • N-H Wagging (910–665 cm⁻¹): A broad, strong out-of-plane bending band exclusive to primary and secondary amines [[1]]().

G PrimaryAmine Primary Alkyl Amine (R-NH2) NHStretch N-H Stretching (3400 - 3250 cm⁻¹) PrimaryAmine->NHStretch NHBend N-H Bending (Scissoring) (1650 - 1580 cm⁻¹) PrimaryAmine->NHBend CNStretch C-N Stretching (1250 - 1020 cm⁻¹) PrimaryAmine->CNStretch NHWag N-H Wagging (910 - 665 cm⁻¹) PrimaryAmine->NHWag Asym Asymmetric Stretch (~3400 cm⁻¹) NHStretch->Asym Sym Symmetric Stretch (~3300 cm⁻¹) NHStretch->Sym

IR vibrational modes and characteristic wavenumbers for primary alkyl amines.

Technique Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct sampling accessory is as critical as the spectrometer itself. The interaction between infrared radiation and the sample dictates the resulting spectral quality 5.

Transmission FTIR passes the IR beam entirely through the sample. It strictly obeys the Beer-Lambert law, making it the gold standard for quantitative analysis 6. However, it requires precise pathlengths (using liquid cells) or tedious sample preparation (KBr pellets), which can introduce moisture artifacts that obscure the N-H stretch region.

ATR-FTIR utilizes total internal reflection. The sample is placed directly on a high-refractive-index crystal (e.g., Diamond or ZnSe). An "evanescent wave" penetrates a few micrometers into the sample 7. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks at the lower end of the spectrum (like the N-H wag) will appear artificially stronger than high-wavenumber peaks (like the N-H stretch) compared to a transmission spectrum [[8]]().

Performance Matrix
FeatureATR-FTIRTransmission FTIR
Sample Preparation None (Direct application)High (Liquid cells, KBr pellets)
Analysis Speed < 1 minute per sample5–10 minutes per sample
Quantitative Accuracy Moderate (Pathlength varies by wavelength)High (Fixed pathlength)
Spectral Artifacts Wavelength-dependent intensity shiftsFringing (empty cells), Moisture interference
Best Used For Rapid QA/QC, surface analysis, neat liquidsTrace analysis, rigorous quantification

Experimental Protocols & Self-Validating Workflows

To ensure analytical trustworthiness, all spectroscopic workflows must be self-validating. The following protocols outline the comparative analysis of a model primary alkyl amine (e.g., Hexylamine).

Protocol A: ATR-FTIR Analysis
  • System Suitability: Scan a polystyrene standard. Validate that the aromatic C-C stretch peak appears exactly at 1601 cm⁻¹.

  • Background Collection (Self-Validation): Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (air) to capture ambient CO₂ and H₂O. Causality: Subtracting this background prevents atmospheric moisture from being misidentified as an N-H or O-H stretch.

  • Sample Application: Place 1-2 drops of neat Hexylamine directly onto the ATR crystal, ensuring complete coverage of the active area.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Data Processing: Apply an ATR Correction algorithm in the spectrometer software. Causality: This mathematically adjusts the spectrum to account for the wavelength-dependent penetration depth, making the relative band intensities comparable to standard transmission libraries 8.

Protocol B: Transmission FTIR Analysis
  • Cell Preparation: Assemble a demountable liquid cell using NaCl or KBr windows with a 0.015 mm Teflon spacer.

  • Background Collection: Run a scan of the empty assembled cell. Causality: This subtracts the spectral baseline of the windows and any internal fringing patterns caused by the narrow pathlength.

  • Sample Loading: Inject Hexylamine into the cell ports using a syringe, ensuring no air bubbles are trapped in the optical path.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ using identical parameters to the ATR method.

Workflow Start Sample: Liquid Primary Amine ATR ATR-FTIR Workflow Start->ATR Trans Transmission FTIR Workflow Start->Trans ATRPrep Direct Application to Diamond Crystal ATR->ATRPrep TransPrep Prepare Liquid Cell (NaCl/KBr Windows) Trans->TransPrep ATRScan Scan & Apply ATR Correction ATRPrep->ATRScan TransScan Scan directly (Pathlength dependent) TransPrep->TransScan Result Spectral Analysis & Peak Integration ATRScan->Result TransScan->Result

Experimental workflow comparing ATR-FTIR and Transmission FTIR preparation.

Experimental Data: Methodological Impact on Peak Resolution

The physical differences between transmission and ATR sampling directly impact the observed spectra 6. The table below summarizes typical experimental observations for Hexylamine before software corrections are applied.

Peak AssignmentExpected Range (cm⁻¹)ATR-FTIR Observed (cm⁻¹)Transmission Observed (cm⁻¹)Intensity Shift (ATR vs. Trans)
Asymmetric N-H Stretch 3400–330033803382Weaker in ATR (Shallow penetration)
Symmetric N-H Stretch 3330–325032903291Weaker in ATR (Shallow penetration)
N-H Bend (Scissoring) 1650–158016101610Comparable
C-N Stretch 1250–102010701071Stronger in ATR (Deeper penetration)
N-H Wag 910–665810812Much Stronger in ATR

References

  • IR Spectroscopy Tutorial: Amines.orgchemboulder.com.
  • Infrared (IR) spectroscopy.ksu.edu.sa.
  • Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures.
  • Organic Nitrogen Compounds II: Primary Amines.spectroscopyonline.com.
  • FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy.
  • FTIR Accessories Guide: ATR vs Transmission vs Reflectance.
  • Comparison of FTIR Spectra Collected by Transmission and
  • Comparison of transmission FTIR and ATR spectra for discrimin

Sources

Validation

A Comparative Guide to Validating the Purity of 4-Methyl-3-phenylpentan-1-amine via Gas Chromatography-Mass Spectrometry

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-Methyl-3-phenylpentan-1-amine, a primary amine of interest in research and pharmaceutical development. We will del...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-Methyl-3-phenylpentan-1-amine, a primary amine of interest in research and pharmaceutical development. We will delve into a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS), including a robust validation strategy, and compare its performance with High-Performance Liquid Chromatography (HPLC) and specialized chiral separation techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical method for their specific needs.

Introduction: The Imperative of Purity Validation

4-Methyl-3-phenylpentan-1-amine is a primary amine whose utility in research and as a potential pharmaceutical intermediate necessitates stringent purity control. The presence of impurities, including structural isomers, by-products from synthesis, or degradation products, can significantly impact its chemical and pharmacological properties. Therefore, the validation of its purity is a critical step to ensure the reliability, safety, and efficacy of any downstream application. This guide focuses on GC-MS as a primary analytical technique and provides a comparative framework against other relevant methods.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like 4-Methyl-3-phenylpentan-1-amine, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and interaction with the GC system.[1][2] To overcome these issues, derivatization is often employed to convert the amine into a less polar, more volatile, and more thermally stable derivative.[1]

The primary amine group in 4-Methyl-3-phenylpentan-1-amine contains active hydrogens that can interact with silanol groups in the GC column, causing peak tailing. Derivatization masks these active hydrogens, improving chromatographic performance. Common derivatization strategies include silylation and acylation.[3]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group. This is a widely used and effective method for amines.[1]

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) introduce a trifluoroacetyl group. This not only improves volatility but can also enhance detection by electron capture detectors (ECD) if used.[1]

For this guide, we will focus on silylation with BSTFA as it is a robust and common derivatization technique for primary amines.

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the 4-Methyl-3-phenylpentan-1-amine sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable anhydrous solvent, such as acetonitrile or pyridine, to dissolve the sample.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[1]

  • Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]

  • Allow the vial to cool to room temperature before analysis.

  • Prepare a series of calibration standards by derivatizing known concentrations of a 4-Methyl-3-phenylpentan-1-amine reference standard.

GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of underivatized and derivatized compounds.[4]
Carrier Gas Helium or HydrogenHydrogen can be a suitable alternative to helium with comparable sensitivity.[5][6]
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for good separation efficiency.
Inlet Temperature 280°CEnsures complete vaporization of the derivatized analyte.
Injection Volume 1 µL
Injection Mode SplitlessTo maximize the transfer of analyte to the column for trace impurity analysis.
Oven Program Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 minA temperature program designed to separate the derivatized analyte from potential impurities.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive detection and mass information for identification.
Transfer Line Temp 280°CPrevents condensation of the analyte.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the expected mass range of the derivatized analyte and potential fragments.

A comprehensive validation of the analytical method is crucial to ensure its suitability for its intended purpose.[7] The validation should follow the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to show no interfering peaks at the retention time of the analyte and its impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be prepared and analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[7]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations and calculating the percent recovery.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of 6 determinations at 100% of the test concentration or 9 determinations over the specified range.[9]

    • Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop GC-MS Method (Sample Prep, Instrument Conditions) Spec Specificity (No Interference) Dev->Spec Lin Linearity (5 levels, r² ≥ 0.99) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (Signal-to-Noise) Prec->LOD_LOQ Rob Robustness (Deliberate Variations) LOD_LOQ->Rob Imp Routine Purity Analysis Rob->Imp

Caption: Workflow for GC-MS Method Validation.

Comparative Analysis with Alternative Techniques

While GC-MS is a highly effective technique, other methods may offer advantages depending on the specific analytical challenge.

HPLC is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[10] For primary amines, reverse-phase HPLC is a common approach.

Principle and Rationale:

Direct analysis of primary amines by HPLC with UV detection can be challenging due to their low UV absorbance.[10] Therefore, pre-column or post-column derivatization is often employed to attach a chromophore or fluorophore to the amine, enhancing detection.[10][11] Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can provide high sensitivity and specificity without the need for derivatization.[12][13]

Detailed Experimental Protocol: HPLC-UV with Pre-column Derivatization

  • Derivatization Reagent: o-Phthalaldehyde (OPA) is a popular choice as it reacts rapidly with primary amines to form highly fluorescent derivatives.[10]

  • Sample Preparation:

    • Dissolve the 4-Methyl-3-phenylpentan-1-amine sample in a suitable diluent.

    • Mix an aliquot of the sample solution with the OPA reagent solution and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.

    • Allow the reaction to proceed for a short time (typically 1-2 minutes) before injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Fluorescence detector (FLD) with appropriate excitation and emission wavelengths for the OPA derivative.

Advantages of HPLC vs. GC-MS:

  • No need for high temperatures, making it suitable for thermally labile compounds.

  • Can be more readily adapted for preparative scale purification.

Disadvantages of HPLC vs. GC-MS:

  • May require derivatization for sensitive UV or fluorescence detection.

  • LC-MS systems can be more expensive and complex to operate than GC-MS systems.

Given that 4-Methyl-3-phenylpentan-1-amine possesses a chiral center, the determination of its enantiomeric purity is often a critical requirement, especially in pharmaceutical applications.[14] Both GC and HPLC can be adapted for chiral separations.

Principle and Rationale:

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.[15]

Chiral GC:

  • Method: Involves the use of a GC column coated with a chiral stationary phase, often a cyclodextrin derivative.[15]

  • Derivatization: The amine may first be derivatized with a chiral derivatizing agent, such as trifluoroacetyl-L-prolyl chloride (TPC), to form diastereomers that can be separated on a non-chiral column.[16]

Chiral HPLC:

  • Method: Employs an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs are widely used for a broad range of compounds.[17] Direct separation without derivatization is often possible.[18]

  • Advantages: Generally more versatile than chiral GC and can be used for a wider variety of compounds without the need for derivatization.

Data Summary and Comparison

FeatureGC-MSHPLC-UV (with Derivatization)Chiral HPLC/GC
Principle Separation of volatile compounds in the gas phase.Separation in the liquid phase based on partitioning.Differential interaction with a chiral stationary phase.
Sample Volatility Requires volatile or derivatizable analytes.Suitable for a wide range of polarities and volatilities.Dependent on the specific technique (GC requires volatility).
Derivatization Often required for amines to improve peak shape.[1]Often required for enhanced detection.[10]May be required for chiral GC.
Sensitivity High, especially with selected ion monitoring (SIM).High with fluorescence detection after derivatization.Generally good.
Specificity High, with mass spectral identification.Good, but potential for co-eluting interferences.High for enantiomeric separation.
Typical Run Time 15-30 minutes10-25 minutesVaries, can be longer for high resolution.
Primary Application Purity testing, impurity identification.Purity testing, quantification.Enantiomeric purity determination.

Conclusion and Recommendations

The choice of analytical method for validating the purity of 4-Methyl-3-phenylpentan-1-amine depends on the specific analytical goal.

  • For comprehensive impurity profiling and identification, GC-MS is the recommended technique due to its high resolving power and the structural information provided by mass spectrometry.

  • For routine quality control and quantification, HPLC with UV or fluorescence detection after derivatization can be a robust and high-throughput alternative.

  • When enantiomeric purity is a critical quality attribute, chiral GC or, more commonly, chiral HPLC is essential.

A thorough method validation following ICH guidelines is imperative for any chosen method to ensure the reliability and accuracy of the purity assessment.

References

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Pivsa-Art, S., et al. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC.
  • Tahara, M., et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
  • Zuther, E., et al. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. ResearchGate.
  • Tahara, M., et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed.
  • de Souza, P., et al. High-performance liquid chromatographic analysis of biogenic amines in pharmaceutical products containing Citrus aurantium. ResearchGate.
  • Tahara, M., et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. ResearchGate.
  • Liu, D., et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Google Scholar.
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Journal of AOAC INTERNATIONAL. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic.
  • Journal of Analytical Toxicology. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Oxford Academic.
  • Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Aboul-Enein, H. Y., & Ali, I. Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. PubMed.
  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.
  • Benchchem. A Comparative Guide to Isomeric Purity Analysis of N-Methylnonan-2-amine.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • Thermo Fisher Scientific - US. Analyzing Amines by Ion Chromatography.
  • Pharmaceutical Outsourcing. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Ge, X., et al. A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. MDPI.
  • Al-Salami, H., et al. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • Santa Cruz Biotechnology. 4-methyl-1-phenylpentan-3-amine.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • RICE. DEVELOPMENT OF STANDARDISED METHODS FOR THE ANALYSIS OF AMMONIA, TERPENES AND AMINES IN BIOMETHANE (RENEWABLE NATURAL GAS).
  • Benchchem. Application Note & Protocol: Quantitative Analysis of 2-Methyl-2-phenylpentan-3-amine in Human Plasma by HPLC-MS/MS.
  • PubChemLite. 4-phenylpentan-1-amine (C11H17N).
  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-Methyl-3-phenylpentan-1-amine

As drug development professionals and analytical chemists, we frequently handle complex synthetic intermediates. 4-Methyl-3-phenylpentan-1-amine is a prime example of a primary aliphatic amine with a bulky, lipophilic fr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, we frequently handle complex synthetic intermediates. 4-Methyl-3-phenylpentan-1-amine is a prime example of a primary aliphatic amine with a bulky, lipophilic framework. While its unique structure makes it a valuable building block in medicinal chemistry, it also dictates strict, non-negotiable handling and disposal protocols.

This guide provides step-by-step, self-validating operational procedures for the safe disposal of this compound. As a Senior Application Scientist, my goal is to move beyond basic regulatory compliance and explain the chemical causality behind these safety protocols, ensuring your laboratory operations are both safe and scientifically sound.

Chemical Profile & The Causality of Hazards

To safely dispose of a chemical, we must first understand how its molecular structure dictates its macroscopic behavior. 4-Methyl-3-phenylpentan-1-amine features a reactive primary amine (-NH₂) coupled with a highly hydrophobic 4-methyl-3-phenylpentyl chain.

  • Nucleophilicity & Basicity: The unshared electron pair on the nitrogen atom makes this compound a strong nucleophile and a weak Brønsted-Lowry base. Mixing it with electrophiles (e.g., acid chlorides, anhydrides) or strong acids will result in violent, highly exothermic reactions[1].

  • Lipophilicity: The bulky hydrocarbon tail significantly increases the molecule's partition coefficient (LogP). This means it can rapidly penetrate standard latex gloves and biological membranes, necessitating specialized Personal Protective Equipment (PPE)[2].

  • Environmental Toxicity: Like many organic amines, this compound is highly toxic to aquatic life. It disrupts the osmoregulation of aquatic organisms and resists standard biological degradation, making drain disposal strictly prohibited[2].

Quantitative Data & Waste Categorization

Summarizing the physicochemical parameters allows us to properly categorize the waste for environmental health and safety (EHS) compliance[3].

Property / ParameterValue / ClassificationOperational Implication
Chemical Class Primary Aliphatic AmineActs as a nucleophile; requires strict segregation from electrophilic and acidic waste streams.
Waste Categorization Non-Halogenated Organic Basic WasteMust be collected separately; do not mix with chlorinated solvents to prevent toxic salt formation[4].
EPA Waste Code Characteristic Toxic / Non-RCRA OrganicRequires high-temperature incineration by a licensed hazardous waste contractor[3].
Spill Neutralization Susceptible to weak acidsCan be quenched with citric acid or sodium bisulfate to form a non-volatile ammonium salt[5].

Pre-Disposal Operational Safety

Before initiating any disposal or transfer procedure, establish the following safety parameters:

  • Engineering Controls: All transfers must be conducted inside a certified chemical fume hood to prevent inhalation of volatile amine vapors.

  • PPE Requirements: Wear heavy-duty Nitrile or Butyl rubber gloves (latex offers zero protection against lipophilic amines), splash-proof chemical goggles, and a flame-resistant lab coat[2].

  • Chemical Segregation: Verify that the designated waste container contains no acids, oxidizers, or halogenated solvents. Mixing amines with general organic waste that contains acetone and chloroform can lead to the slow generation of reactive intermediates[1].

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Disposal Workflow

This protocol ensures the safe accumulation of 4-Methyl-3-phenylpentan-1-amine during routine synthetic or analytical workflows.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass carboy. Causality: HDPE provides excellent chemical resistance against basic aliphatic amines, preventing the structural degradation often seen with standard plastics.

  • Waste Segregation: Ensure the container is strictly designated for "Non-Halogenated Organic Basic Waste." Causality: Segregation prevents unexpected cross-reactions, such as exothermic amidation or salt precipitation, which can over-pressurize the container[4].

  • Volume Management: Transfer the amine waste into the container, filling it to a maximum of 80% capacity. Causality: Leaving 20% headspace accommodates potential vapor expansion due to ambient laboratory temperature fluctuations.

  • Labeling & Storage: Affix a hazardous waste tag immediately. Label the contents explicitly as "4-Methyl-3-phenylpentan-1-amine" (avoid abbreviations). Store the container in a secondary containment tray within a ventilated flammable storage cabinet until EHS collection.

Protocol B: Accidental Spill Response & Chemical Quenching

In the event of a spill outside the fume hood, immediate chemical neutralization is required to mitigate inhalation hazards.

  • Isolate & Protect: Evacuate non-essential personnel. Don a half-face respirator with organic vapor cartridges if the spill is large.

  • Containment: Surround the perimeter of the spill with an inert absorbent material like vermiculite or dry sand to prevent spreading.

  • The Chemical Quench (Neutralization): Carefully broadcast a weak, solid acid (e.g., citric acid or sodium bisulfate) directly onto the spilled amine[5]. Causality: The weak acid protonates the primary amine, converting the volatile, lipophilic freebase into a water-soluble, non-volatile ammonium salt. This immediate phase-change drastically suppresses toxic vapor emissions and halts further reactivity.

  • Collection: Once neutralized, sweep the solid mixture into a wide-mouth HDPE bucket using non-sparking tools.

  • Final Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

Waste Management Visualization

The following diagram maps the logical decision tree for handling 4-Methyl-3-phenylpentan-1-amine waste, ensuring self-validating compliance at every step.

AmineDisposal Start Waste Generation: 4-Methyl-3-phenylpentan-1-amine Decision Spill or Routine Disposal? Start->Decision Spill Spill Response: Neutralize with Citric Acid Decision->Spill Accidental Spill Routine Routine Disposal: Segregate from Acids/Oxidizers Decision->Routine Routine Absorb Absorb with Vermiculite Spill->Absorb Collect Collect in HDPE/Glass (Non-Halogenated Waste) Absorb->Collect Routine->Collect Label Label: Organic Basic Waste (Toxic / Non-RCRA) Collect->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Workflow for the segregation, neutralization, and disposal of organic amine waste.

References

  • Laboratory Waste Disposal Guidelines University of Wollongong (UOW) Environmental Health & Safety[Link]

  • Part G: Chemical Disposal Procedures University of Wisconsin-La Crosse[Link]

  • Amine Disposal For Businesses Collect and Recycle UK[Link]

  • Laboratory Waste Management Plan Institute of Environmental Sciences, Bogazici University[Link]

  • Hazardous Waste Reference Guidebook (EPA Hazardous Waste Codes) U.S. Environmental Protection Agency / Regulations.gov[Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-3-phenylpentan-1-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of preventing cat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of preventing catastrophic exposure.

4-Methyl-3-phenylpentan-1-amine is a highly specialized phenylalkylamine building block frequently utilized in neuropharmacological drug development. However, the exact structural features that make it valuable in synthesis—its lipophilic phenylpentyl backbone and reactive primary amine group—also dictate its severe hazard profile.

The following guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring that every safety measure is grounded in chemical causality.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the molecular behavior of 4-Methyl-3-phenylpentan-1-amine:

  • Nucleophilicity & Basicity: The lone pair of electrons on the primary nitrogen atom renders the molecule a strong nucleophile and a weak base. Upon contact with mucosal membranes or ocular tissue, it rapidly hydrolyzes local moisture, causing severe, localized chemical burns[1].

  • Lipophilicity & Systemic Toxicity: Unlike simple aliphatic amines, the bulky phenyl ring and pentyl chain make this compound highly lipophilic. This allows the molecule to rapidly penetrate the lipid bilayer of the stratum corneum (skin), bypassing superficial defenses and leading to systemic cardiovascular and central nervous system toxicity characteristic of phenylalkylamine exposure[1].

Personal Protective Equipment (PPE) Matrix

Because of its high skin-penetration potential, standard laboratory PPE is insufficient. The following matrix outlines the required equipment, selected specifically for compatibility with lipophilic primary amines[2],[3].

PPE CategoryRequired EquipmentMaterial Specification & Mechanistic Justification
Hand Protection Chemical-Resistant GlovesPrimary: Butyl rubber (highest resistance to organic amines). Secondary: Heavy-duty Nitrile (acceptable for short-term splash protection). Latex is strictly prohibited as it rapidly degrades upon amine contact[2].
Eye Protection Safety Goggles & Face ShieldANSI Z87.1-compliant chemical splash goggles are mandatory. A supplemental face shield is required when handling volumes >50 mL to prevent blinding ocular burns[4].
Body Protection Laboratory Coat & ApronFully buttoned, flame-retardant (FR) lab coat. A chemical-resistant neoprene apron is recommended during bulk liquid transfers to prevent fabric saturation.
Respiratory Certified Fume HoodAll handling must occur in a certified chemical fume hood (>100 fpm face velocity) to capture volatile amine vapors and prevent respiratory tract irritation[1],[4].

Hazard Mitigation & Logical Workflow

ExposureMitigation Compound 4-Methyl-3-phenylpentan-1-amine (Lipophilic Primary Amine) Inhalation Inhalation Route (Vapor/Aerosol) Compound->Inhalation Dermal Dermal Contact (Liquid/Solid) Compound->Dermal RespTox Respiratory Irritation & Systemic Absorption Inhalation->RespTox SkinTox Chemical Burns & Lipid Bilayer Penetration Dermal->SkinTox FumeHood Engineering Control: Certified Fume Hood FumeHood->Inhalation Blocks PPE_Gloves PPE: Butyl/Nitrile Gloves & Lab Coat PPE_Gloves->Dermal Blocks

Logical relationship between exposure routes, hazards, and required PPE interventions.

Operational Plan: Step-by-Step Handling Protocol

Translating PPE into practice requires a self-validating workflow. Do not proceed to the next step unless the prior condition is fully met.

Phase 1: Pre-Operational Setup & Validation
  • Ventilation Verification: Confirm the chemical fume hood is operational. Verify the digital flow monitor reads >100 feet per minute (fpm). Ensure the sash is positioned at or below the marked operational height[4].

  • PPE Integrity Check: Don butyl or heavy-duty nitrile gloves. Inspect gloves for micro-tears using the inflation method (trapping air inside and rolling the cuff to check for leaks)[4].

  • Workspace Segregation: Clear the hood of incompatible chemicals. Strictly isolate the workspace from strong oxidizing agents and mineral acids (e.g., hydrochloric, sulfuric), which react violently and exothermically with primary amines[1].

Phase 2: Weighing and Transfer
  • Thermal Equilibration: Bring the sealed container of 4-Methyl-3-phenylpentan-1-amine to room temperature before opening. Causality: Opening a cold container causes ambient moisture to condense inside, which can degrade the amine via oxidation and alter your stoichiometric calculations.

  • Transfer Mechanics: Use a glass or PTFE syringe for liquid transfers, or an anti-static spatula for solid/waxy forms. Avoid rapid movements that create aerosols or airborne dust[4].

  • Secondary Containment: Place the receiving reaction vessel inside a secondary containment tray (e.g., a polyethylene tub) within the fume hood. This ensures that if the primary vessel fractures, the corrosive amine is entirely contained.

Phase 3: Decontamination and Spill Response
  • Minor Spills (<50 mL): Absorb the amine with an inert, non-combustible material (e.g., sand or vermiculite). Do NOT use sawdust, as amines can react with organic matter. Neutralize the remaining residue with a dilute, weak acid (e.g., 5% acetic acid) to form a water-soluble, less volatile amine salt, then wipe the area with damp paper towels[4].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Crucial: Do not apply neutralizing chemicals (like acids) directly to the skin, as the resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical burn[3].

Disposal and Waste Management Plan

Primary amines must be disposed of with strict adherence to environmental regulations to prevent aquatic toxicity and dangerous downstream reactions.

  • Segregation: Collect 4-Methyl-3-phenylpentan-1-amine waste in a dedicated, clearly labeled "Halogen-Free Organic Waste" container. Never mix amine waste with acidic waste streams , as this will trigger an exothermic salt-formation reaction that can pressurize and rupture the waste container[2].

  • Container Specifications: Use sealable, airtight, chemically compatible waste containers (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Affix a hazardous waste label detailing the exact chemical composition, explicitly checking the boxes for "Corrosive" and "Toxic" hazards[2].

References

  • 1. ACS Publications.

  • 2. Washington State University.

  • 3. HazComFast. 4.4. BenchChem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.